Propyl paraben-13C6
Description
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Properties
CAS No. |
2075718-26-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
propyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
InChI Key |
QELSKZZBTMNZEB-CICUYXHZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Propyl paraben-13C6 and its chemical structure
Propyl paraben-13C6 is the isotopically labeled form of propyl paraben, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its use in research and drug development.
Core Concepts
This compound is a stable isotope-labeled compound where six carbon atoms on the phenyl ring are replaced with the heavy isotope of carbon, ¹³C.[1][2] This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard for the accurate quantification of unlabeled propyl paraben.[3] Its chemical behavior is nearly identical to that of its unlabeled counterpart, allowing it to be used as a tracer in metabolic and pharmacokinetic studies.
Chemical Structure
The chemical structure of this compound is identical to that of propyl paraben, with the exception of the six ¹³C atoms in the benzene (B151609) ring. It is the n-propyl ester of 4-hydroxybenzoic acid.
Caption: Chemical structure of this compound.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. The data for the unlabeled propyl paraben is included for comparison, as the isotopic labeling has a negligible effect on most of these properties.
| Property | Value | Reference |
| Chemical Formula | C₄¹³C₆H₁₂O₃ | [2][3] |
| Molecular Weight | 186.16 g/mol | |
| CAS Number | 2075718-26-0 | |
| Appearance | White to light brown solid/crystalline powder | |
| Melting Point | 96-99 °C (for unlabeled) | |
| Solubility | Poorly soluble in water; Soluble in DMSO (125 mg/mL), ethanol, and methanol (B129727) | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C (neat); -20°C to -80°C (in solution) |
Experimental Protocols
This compound is frequently used as an internal standard for the quantification of propyl paraben in various matrices, including cosmetics, pharmaceuticals, and biological samples. Below is a representative experimental protocol for the analysis of propyl paraben using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol: Quantification of Propyl Paraben in a Cream Formulation using HPLC-UV
1. Objective: To determine the concentration of propyl paraben in a cosmetic cream sample using this compound as an internal standard.
2. Materials and Reagents:
-
Propyl Paraben standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Methanol (HPLC grade)
-
Cosmetic cream sample
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Preparation of Standard Solutions:
-
Stock Standard Solution (Propyl Paraben): Accurately weigh 10 mg of propyl paraben and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Stock Internal Standard Solution (this compound): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
5. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to extract the propyl paraben.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction step with another 20 mL of methanol, combine the supernatants, and bring the volume to 25 mL with methanol.
-
Spike the extract with the internal standard to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
6. HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
7. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of propyl paraben to the peak area of this compound against the concentration of the propyl paraben standards.
-
Determine the concentration of propyl paraben in the sample extract from the calibration curve.
-
Calculate the final concentration of propyl paraben in the cream sample, taking into account the initial weight of the sample and the dilution factor.
Caption: Workflow for Propyl Paraben Quantification.
Applications in Research and Drug Development
Beyond its use as an internal standard, this compound is a valuable tool for:
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of propyl paraben in biological systems.
-
Metabolite Identification: Aiding in the identification of metabolites by distinguishing them from background matrix interference in mass spectrometry.
-
Environmental Fate Studies: Investigating the degradation and transformation of propyl paraben in the environment.
-
Toxicology Research: Accurately quantifying internal exposure levels in toxicological studies to better understand its potential health effects. Propylparaben has been shown to disrupt follicular growth and steroidogenic function and reduce sperm count and motility in animal studies.
References
Propyl paraben-13C6 CAS number and molecular weight
An In-Depth Technical Guide to Propyl Paraben-13C6: Properties and Applications
This compound is a stable isotope-labeled version of propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The incorporation of six carbon-13 atoms in the benzene (B151609) ring of the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry. This technical guide provides detailed information on the chemical properties of this compound and its application in analytical methodologies.
Chemical and Physical Data
The fundamental properties of this compound are crucial for its use in analytical chemistry. These details are summarized in the table below for easy reference by researchers and drug development professionals.
| Property | Value | Citation(s) |
| CAS Number | 2075718-26-0 | [1][2][3] |
| Molecular Weight | 186.16 g/mol | [1] |
| Molecular Formula | C₄¹³C₆H₁₂O₃ | |
| Synonyms | 4-Hydroxybenzoic Acid Propyl Ester-13C6, Propyl p-Hydroxybenzoate-13C6, n-Propylparaben-13C6 |
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for highly accurate and precise quantification of propyl paraben in complex matrices such as plasma, urine, and environmental samples.
A general experimental protocol for the determination of propyl paraben in biological samples using this compound as an internal standard is outlined below.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the biological matrix that can interfere with the analysis and to extract the analyte and internal standard.
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., rat plasma), add a known concentration of this compound solution.
-
Add 300 µL of a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
2. Chromatographic Separation: Reversed-Phase HPLC
-
Objective: To separate propyl paraben and this compound from other components in the sample extract before they enter the mass spectrometer.
-
Typical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3).
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to improve peak shape.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the supernatant is injected onto the column.
3. Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify propyl paraben and this compound.
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often used for parabens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. In this mode, specific precursor ions are selected and fragmented, and a specific product ion is monitored for each compound.
-
Propyl Paraben: The precursor ion [M-H]⁻ is monitored, and a characteristic product ion is selected for quantification.
-
This compound: The precursor ion [M-H]⁻, which will be 6 Da higher than that of the unlabeled propyl paraben, is monitored along with its corresponding characteristic product ion.
-
-
Quantification: The concentration of propyl paraben in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of propyl paraben.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantitative analysis of propyl paraben using this compound as an internal standard.
Caption: Workflow for quantitative analysis of propyl paraben.
References
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Propyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Propyl paraben-¹³C₆, a crucial internal standard for quantitative analysis in various scientific disciplines. This document details the synthetic pathways, experimental protocols, and characterization data for this stable isotope-labeled compound.
Introduction
Propyl paraben (propyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products.[1] Its isotopically labeled analogue, Propyl paraben-¹³C₆, in which the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in analytical chemistry.[1][2] Its use as an internal standard in mass spectrometry-based methods allows for accurate quantification of propyl paraben in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response.[3]
Synthesis of Propyl Paraben-¹³C₆
The synthesis of Propyl paraben-¹³C₆ involves the introduction of the ¹³C₆-labeled benzene ring, which is the core of the molecule. Two primary synthetic strategies are considered: the direct esterification of commercially available 4-hydroxybenzoic acid-¹³C₆ and a multi-step synthesis starting from ¹³C-labeled phenol.
Synthetic Pathway 1: Fischer Esterification
The most straightforward approach is the Fischer esterification of 4-hydroxybenzoic acid-¹³C₆ with propanol (B110389) in the presence of an acid catalyst. This reaction directly forms the propyl ester.
References
Physical and chemical properties of Propyl paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological interactions of Propyl paraben-13C6. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. Understanding its fundamental characteristics is paramount for accurate analytical method development and toxicological studies.
Core Physical and Chemical Properties
This compound is a stable, non-volatile compound. The inclusion of six carbon-13 isotopes in the benzene (B151609) ring results in a molecular weight approximately 6 g/mol higher than its unlabeled counterpart. This mass difference is the basis for its use in isotope dilution mass spectrometry, a highly accurate method for quantification.
| Property | Value | Reference |
| Chemical Name | Propyl 4-hydroxybenzoate-1,2,3,4,5,6-13C6 | [1][2] |
| Synonyms | 4-Hydroxybenzoic Acid Propyl Ester-13C6, Propyl p-Hydroxybenzoate-13C6, n-Propylparaben-13C6 | [1] |
| CAS Number | 2075718-26-0 | [1][2] |
| Molecular Formula | C₄¹³C₆H₁₂O₃ | |
| Molecular Weight | 186.16 g/mol | |
| Appearance | White to light brown solid | |
| Melting Point | 95-98 °C (for unlabeled propyl paraben) | |
| Boiling Point | 297 °C (for unlabeled propyl paraben) | |
| Solubility | Poorly soluble in water. Readily soluble in organic solvents such as ethanol, methanol (B129727), and DMSO. |
Experimental Protocols
Synthesis of this compound
The synthesis of isotopically labeled parabens can be achieved through various methods. A common approach involves the esterification of 13C-labeled p-hydroxybenzoic acid with propanol. A more recent and efficient two-step procedure utilizes commercially available 13C-labeled phenols.
Methodology: Two-Step Synthesis from 13C-Labeled Phenol (B47542)
-
Houben-Hoesch Reaction (Acylation):
-
Commercially available 13C-labeled phenol is acylated using trichloroacetonitrile (B146778) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
This reaction is highly regioselective, yielding the para-disubstituted product, 4-hydroxy-α,α,α-trichloroacetophenone-13C6.
-
-
Modified Haloform Reaction (Esterification):
-
The resulting trichloromethyl ketone is then subjected to a modified haloform reaction with propanol.
-
This step proceeds without the need for protecting groups on the phenolic hydroxyl group and affords this compound in good yield (65-80% overall).
-
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of parabens in various matrices. The following is a general protocol that can be adapted for the analysis of this compound.
Methodology: Reversed-Phase HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4) and an organic solvent (e.g., methanol or acetonitrile) is effective. A common mobile phase composition is a mixture of acetonitrile (B52724) and ultrapure water (50:50, v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm is appropriate for parabens.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol or ethanol.
-
If analyzing a complex matrix (e.g., cosmetic cream, syrup), perform a sample extraction. This may involve vortexing, sonication, and centrifugation with a solvent like methanol. For some pharmaceutical preparations, solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Internal Standard: this compound is added at a known concentration at the beginning of the sample preparation to correct for any loss during extraction and for matrix effects, ensuring accurate quantification of the unlabeled propyl paraben.
Biological Interactions and Signaling Pathways
While this compound itself is primarily used as a tracer and internal standard, the biological effects of its unlabeled counterpart, propyl paraben, are of significant interest to researchers and drug development professionals. Studies have indicated that propyl paraben can exhibit endocrine-disrupting properties, potentially interfering with cellular signaling pathways.
Propyl paraben has been shown to disrupt follicular growth and steroidogenic function by altering the cell cycle, inducing apoptosis, and affecting steroidogenic pathways. These effects are often mediated through interactions with nuclear receptors, such as estrogen receptors, leading to downstream changes in gene expression and cellular function. The use of this compound in metabolic studies allows for the precise tracking and quantification of propyl paraben and its metabolites, providing valuable data for assessing its pharmacokinetic and toxicodynamic properties.
Conclusion
This compound is an indispensable tool for the accurate quantification of propyl paraben in a wide range of products and biological samples. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable researchers to conduct robust studies on the prevalence, safety, and biological effects of propyl paraben. A thorough understanding of this labeled compound is essential for advancing research in analytical chemistry, toxicology, and drug development.
References
Decoding the Certificate of Analysis: A Technical Guide to Propyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Propyl paraben-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in research, drug development, and quality control. This document outlines the key analytical techniques used to certify its identity, purity, and isotopic enrichment, presenting data in a clear, structured format. Detailed experimental protocols and visual workflows are provided to offer a thorough understanding of the certification process.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for Propyl paraben-¹³C₆. These values represent common specifications from various suppliers and should be cross-referenced with the specific CoA provided with the material.
Table 1: Chemical and Physical Properties
| Parameter | Specification |
| Chemical Name | Propyl 4-hydroxybenzoate-2,3,4,5,6-¹³C₆ |
| Synonyms | Propylparaben-¹³C₆, Propyl p-hydroxybenzoate-¹³C₆ |
| CAS Number | 2075718-26-0[1][2][3][4] |
| Unlabeled CAS | 94-13-3[1][3] |
| Molecular Formula | C₄¹³C₆H₁₂O₃[1][2][3] |
| Molecular Weight | 186.16 g/mol [1][2][3] |
| Appearance | White to off-white solid |
| Melting Point | 95-98 °C (for unlabeled)[5] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C |
| Isotopic Enrichment | ¹³C NMR | Conforms to structure |
Experimental Protocols
The certification of Propyl paraben-¹³C₆ relies on a combination of rigorous analytical techniques. The following sections detail the methodologies for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to determine the chemical purity of the compound by separating it from any unlabeled propyl paraben and other potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical.[7] For instance, a mobile phase of methanol:THF:ACN:water (10:5:25:60, v/v/v/v) can be used.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[6]
-
Detection: UV detection at a wavelength of 254 nm or 280 nm is suitable for parabens.[6][7]
-
Sample Preparation: A stock solution of Propyl paraben-¹³C₆ is prepared in a suitable solvent like methanol. This is further diluted with the mobile phase to an appropriate concentration for analysis.
-
Quantification: The peak area of Propyl paraben-¹³C₆ is compared to the total peak area of all components in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic purity of Propyl paraben-¹³C₆.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in negative ion mode is commonly used for parabens.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of Propyl paraben-¹³C₆ ([M-H]⁻ at m/z 185.08). The absence of a significant peak at m/z 179.07 (corresponding to the unlabeled propyl paraben) confirms high isotopic purity.
-
Isotopic Purity Calculation: The isotopic purity is determined by comparing the intensity of the mass peak for the ¹³C₆-labeled compound to the intensity of the peak for the unlabeled compound.
Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation and Isotopic Enrichment
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, confirming the position of the ¹³C labels and providing an estimate of isotopic enrichment.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: 10-50 mg of the Propyl paraben-¹³C₆ sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[5] The solution is then filtered into a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30).
-
Pulse Angle: A 30° flip angle is often used to allow for shorter relaxation delays.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common.
-
Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting ¹³C NMR spectrum will show signals for the six carbon atoms in the benzene (B151609) ring at chemical shifts characteristic of propyl paraben. The high intensity of these signals relative to any residual signals at the natural abundance ¹³C chemical shifts confirms the high level of isotopic enrichment. For unlabeled propyl paraben, the expected ¹³C NMR chemical shifts in CDCl₃ are approximately: 167.9, 161.1, 132.0, 121.9, 115.5, 66.9, 22.1, and 10.5 ppm.[5]
Visualizing the Process and Structure
To further clarify the analytical workflow and the molecular structure, the following diagrams are provided.
By understanding the data presented on a Certificate of Analysis and the rigorous testing behind it, researchers, scientists, and drug development professionals can have full confidence in the quality and suitability of Propyl paraben-¹³C₆ for their analytical needs. This guide serves as a valuable resource for interpreting this critical documentation.
References
- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Propylparaben(94-13-3) 13C NMR spectrum [chemicalbook.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. propyl paraben, 94-13-3 [thegoodscentscompany.com]
A Technical Guide to High-Purity Propyl Paraben-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Propyl paraben-¹³C₆, a critical internal standard for quantitative analysis in various research and development applications. This document outlines key suppliers, their product specifications, and detailed experimental protocols for quality control.
Commercial Suppliers and Product Specifications
The selection of a suitable commercial supplier for Propyl paraben-¹³C₆ is paramount to ensure the accuracy and reliability of experimental results. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | Propyl paraben-¹³C₆ | HY-W654020 | 2075718-26-0 | 99.99% | Not Specified | 1 mg, 5 mg |
| LGC Standards (distributor for TRC) | Propyl Paraben-¹³C₆ | TRC-P838288-1MG | 2075718-26-0 | >95% (HPLC) | Not Specified | 1 mg |
| CymitQuimica (distributor for TRC) | Propyl Paraben-¹³C₆ | TR-P838288 | 2075718-26-0 | Not Specified | Not Specified | 1 mg |
| BioCrick | Propylparaben (B1679720) | BCC3855 (unlabeled) | 94-13-3 | High Purity | N/A | Inquire |
Note: Purity and isotopic enrichment data are as reported by the suppliers and may be subject to lot-to-lot variability. It is recommended to request a certificate of analysis for specific batches.
Experimental Protocols
Accurate and precise quantification of analytes using Propyl paraben-¹³C₆ as an internal standard relies on robust analytical methodologies. The following is a representative High-Performance Liquid Chromatography (HPLC) with UV detection method for the quality control and analysis of Propyl paraben-¹³C₆.
Quality Control Analysis of Propyl Paraben-¹³C₆ using HPLC-UV
Objective: To verify the purity and concentration of a Propyl paraben-¹³C₆ standard.
Materials:
-
Propyl paraben-¹³C₆ reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Methanol (B129727) (HPLC grade)
-
Purospher® STAR RP-18 end-capped column (5 µm, 150 x 4.6 mm) or equivalent
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of Propyl paraben-¹³C₆ and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the Propyl paraben-¹³C₆ sample to be tested.
-
-
Data Analysis:
-
Integrate the peak area of Propyl paraben-¹³C₆ in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the test sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample by comparing the measured concentration to the expected concentration.
-
Mandatory Visualizations
Logical Workflow for Supplier Selection
The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier for high-purity Propyl paraben-¹³C₆.
Caption: Workflow for selecting a commercial supplier of Propyl paraben-¹³C₆.
Signaling Pathway (Illustrative Example)
While Propyl paraben-¹³C₆ is an analytical standard and does not directly participate in signaling pathways, this illustrative diagram demonstrates the requested Graphviz format for a hypothetical signaling pathway.
Caption: Example of a hypothetical signaling pathway in DOT language.
References
The 13C Isotope: A Deep Dive into its Natural Abundance and Impact on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the precise world of mass spectrometry, an understanding of natural isotopic abundances is paramount. Among these, the stable isotope of carbon, ¹³C, plays a crucial and multifaceted role. Its natural presence, though minor, has significant implications for data interpretation, molecular formula determination, and the advanced field of stable isotope labeling studies. This technical guide provides an in-depth exploration of the natural abundance of ¹³C and its profound effects on mass spectrometry.
The Natural Abundance of Carbon-13
Carbon, the cornerstone of organic chemistry and life itself, is not a monolith. It exists in nature primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon atoms are ¹²C, with ¹³C accounting for a small but significant fraction. The generally accepted natural abundance of ¹³C is approximately 1.1% of all carbon atoms[1]. This means that for every 100 carbon atoms in a sample, on average, about one will be the heavier ¹³C isotope.
This seemingly small percentage has a cascading effect on the mass spectra of organic molecules, becoming more pronounced as the number of carbon atoms in a molecule increases.
The M+1 Peak: A Direct Consequence of ¹³C Abundance
In mass spectrometry, the molecular ion peak (M⁺) represents the mass-to-charge ratio (m/z) of the intact molecule, composed of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). However, a closer look at a high-resolution mass spectrum often reveals a smaller peak at an m/z value one unit higher than the molecular ion peak. This is known as the M+1 peak[1][2].
The primary contributor to the M+1 peak in organic molecules is the presence of a single ¹³C atom in place of a ¹²C atom[1][3]. Because a ¹³C atom has one more neutron than a ¹²C atom, its mass is approximately one dalton greater. Consequently, a molecule containing one ¹³C atom will have a mass that is one unit higher than a molecule containing only ¹²C atoms.
The intensity of the M+1 peak is directly proportional to the probability of finding a ¹³C atom within the molecule. For a molecule with 'n' carbon atoms, the approximate relative intensity of the M+1 peak can be calculated using the following formula:
Relative Intensity of M+1 peak ≈ n × 1.1%
This relationship provides a powerful tool for estimating the number of carbon atoms in an unknown compound directly from its mass spectrum. For instance, a compound with an M+1 peak that is approximately 5.5% of the intensity of the M⁺ peak is likely to contain five carbon atoms (5 x 1.1% = 5.5%).
It is important to note that other naturally occurring heavy isotopes also contribute to the M+1 peak, albeit to a lesser extent in most organic molecules. These include ¹⁵N (0.37% natural abundance) and ³³S (0.76% natural abundance). The M+2 peak, appearing at two mass units above the molecular ion, is primarily influenced by the presence of two ¹³C atoms, or isotopes like ¹⁸O (0.20% natural abundance) and ³⁴S (4.29% natural abundance).
Quantitative Data on Natural Isotopic Abundances
For accurate interpretation of mass spectra and for correcting data in stable isotope labeling experiments, a precise knowledge of the natural abundances of isotopes for all constituent elements is crucial. The following table summarizes this data for common elements in organic molecules and drug development.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 | |
| Silicon | ²⁸Si | 27.976927 | 92.2297 |
| ²⁹Si | 28.976495 | 4.6832 | |
| ³⁰Si | 29.973770 | 3.0872 |
Experimental Protocols: Isotope Ratio Mass Spectrometry (IRMS)
For high-precision measurement of isotope ratios, such as the ¹³C/¹²C ratio, a specialized technique called Isotope Ratio Mass Spectrometry (IRMS) is employed. This method is crucial for applications ranging from metabolic research and drug development to environmental and food authenticity studies.
A generalized experimental protocol for IRMS analysis of organic compounds is as follows:
4.1. Sample Preparation:
The primary goal of sample preparation is to convert the carbon in the organic sample into a pure gas, typically carbon dioxide (CO₂), without isotopic fractionation.
-
Solid Samples (e.g., tissues, plant material, dried extracts):
-
Drying: Samples are thoroughly dried to remove any water, which can interfere with the analysis. This is typically done by freeze-drying or oven-drying at a low temperature (e.g., 60°C).
-
Homogenization: The dried sample is ground into a fine, homogeneous powder using a ball mill, mortar and pestle, or other grinding apparatus. This ensures that the small subsample taken for analysis is representative of the entire sample.
-
Weighing: A precise amount of the homogenized sample (typically in the microgram to milligram range) is weighed into a small tin or silver capsule. The exact mass is recorded.
-
-
Liquid Samples (e.g., plasma, urine, solutions):
-
Drying: An aliquot of the liquid sample is pipetted into a capsule and dried to remove the solvent.
-
For Volatile Liquids: Specialized injection systems may be used to introduce the liquid directly into the elemental analyzer.
-
4.2. Elemental Analysis - Combustion:
The encapsulated sample is introduced into an elemental analyzer (EA) coupled to the IRMS instrument (EA-IRMS).
-
The sample is dropped into a high-temperature combustion furnace (typically ~1000°C) containing an oxidant (e.g., chromium oxide, copper oxide).
-
The organic material is instantaneously combusted, converting all the carbon into CO₂ gas. Other elements are converted to their respective simple gases (e.g., nitrogen to N₂).
-
The resulting gases are carried by a stream of helium (an inert carrier gas) through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gas mixture then passes through a water trap to remove any water produced during combustion.
-
Finally, the purified gases are separated by a gas chromatography column before entering the mass spectrometer.
4.3. Mass Spectrometric Analysis:
-
The purified CO₂ gas enters the ion source of the IRMS, where it is ionized by electron impact.
-
The resulting ions are accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio.
-
Separate detectors (Faraday cups) simultaneously collect the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O).
-
The instrument measures the ratios of the ion currents with very high precision.
4.4. Data Acquisition and Processing:
-
The measured isotope ratios of the sample are compared to those of a calibrated reference gas that is introduced into the mass spectrometer multiple times during the analytical sequence.
-
The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB, for carbon).
-
Corrections are applied for instrumental drift and other potential sources of error.
Mandatory Visualizations
Signaling Pathway of ¹³C's Effect on a Mass Spectrum
Caption: The ¹³C isotope effect on a mass spectrum.
Experimental Workflow for Natural Isotope Abundance Correction
Caption: Data correction workflow for mass spectrometry.
Conclusion
The natural abundance of ¹³C is a fundamental parameter in mass spectrometry that has far-reaching consequences for data analysis and interpretation. While presenting a challenge in the form of isotopic interferences, it also offers a valuable tool for the de novo determination of carbon atom counts in small molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined in this guide is essential for accurate and reliable mass spectrometric analysis, particularly in the context of metabolomics and quantitative proteomics where stable isotope labeling is a key technology. The ability to correctly interpret and correct for the effects of natural ¹³C abundance is a critical skill in harnessing the full power of mass spectrometry.
References
Propyl Paraben-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propyl paraben-13C6. The information presented herein is critical for ensuring the integrity of this isotopically labeled compound in research and development settings, particularly in applications such as pharmacokinetic studies and metabolic profiling where analytical accuracy is paramount. This document details the chemical properties, degradation pathways, and optimal storage protocols for this compound, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is the n-propyl ester of p-hydroxybenzoic acid, isotopically labeled with six carbon-13 atoms in the benzene (B151609) ring. This labeling provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₄¹³C₆H₁₂O₃ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | White to light brown solid | [2] |
| Melting Point | 95 - 98 °C | [3] |
| Solubility | Soluble in DMSO (125 mg/mL), alcohol, ether, and acetone. Slightly soluble in boiling water. | [2] |
Stability Profile
This compound, like its unlabeled counterpart, is a chemically stable compound under standard ambient conditions. However, its stability can be influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathway for propyl paraben is hydrolysis of the ester bond.
pH and Temperature Dependent Hydrolysis
The rate of hydrolysis is significantly dependent on both pH and temperature. Propyl paraben is stable in acidic to neutral aqueous solutions (pH 3-6) but is subject to rapid hydrolysis in alkaline conditions (pH 8 or above).
The hydrolysis reaction follows first-order kinetics. The table below summarizes the predicted rate constants and half-lives of propylparaben (B1679720) at 25°C in various pH solutions.
| pH | Rate Constant (k) at 25°C (days⁻¹) | Half-life (t½) at 25°C (days) |
| 3.0 | 1.8 x 10⁻⁴ | 3850 |
| 4.0 | 1.1 x 10⁻⁴ | 6300 |
| 5.0 | 1.0 x 10⁻⁴ | 6930 |
| 6.0 | 1.5 x 10⁻⁴ | 4620 |
| 7.0 | 4.8 x 10⁻⁴ | 1444 |
| 8.0 | 4.1 x 10⁻³ | 169 |
| 9.0 | 3.8 x 10⁻² | 18 |
Data extrapolated from elevated temperature studies on unlabeled propyl paraben.
Photostability
Propyl paraben contains chromophores that absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis upon exposure to sunlight. Photodegradation can lead to the formation of various byproducts.
Oxidative Stability
Propyl paraben is generally resistant to oxidation under normal conditions. However, it can be degraded by strong oxidizing agents or advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals.
Degradation Products
The degradation of this compound can result in several products depending on the degradation pathway.
| Degradation Pathway | Primary Degradation Products |
| Hydrolysis | p-Hydroxybenzoic acid-13C6, Propanol |
| Photolysis | p-Hydroxybenzoic acid-13C6, Dihydroxybenzene-13C6 isomers |
| Oxidation | Hydroxylated and other oxidized derivatives of the benzene ring and propyl chain |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on its form:
| Form | Storage Temperature | Duration | Special Conditions |
| Neat Solid | +4°C | Long-term | Store in a tightly closed container in a dry and dark place. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Store under nitrogen. |
| -80°C | Up to 6 months | Store under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Stability Testing by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the degradation of this compound. The following provides a general protocol outline.
Objective: To quantify the amount of intact this compound and its primary degradation product, p-hydroxybenzoic acid-13C6, over time under various stress conditions.
Materials and Methods:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a known concentration with the mobile phase or a relevant buffer to mimic the study conditions.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample solution in 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate the sample solution in 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the sample solution at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight.
-
-
Procedure:
-
At specified time intervals, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary.
-
Inject the sample into the HPLC system.
-
Quantify the peak areas of this compound and any degradation products.
-
-
Data Analysis: Calculate the percentage of degradation over time and determine the degradation kinetics.
The following diagram illustrates a typical experimental workflow for a stability study.
Caption: Experimental workflow for a forced degradation study of this compound.
Biological Context: Endocrine Disruption Pathways
Propyl paraben is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. Its effects are primarily mediated through interactions with estrogen and androgen receptors, and by impacting steroidogenesis. Understanding these pathways is crucial for researchers in toxicology and drug development.
Interaction with Estrogen and Androgen Receptors
Propyl paraben exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ) and can act as an anti-androgenic compound by antagonizing the androgen receptor (AR).
The following diagram illustrates the interaction of propyl paraben with estrogen and androgen signaling pathways.
Caption: Propyl paraben's interaction with estrogen and androgen receptor signaling.
Disruption of Steroidogenesis
Propyl paraben can also disrupt the synthesis of steroid hormones (steroidogenesis). It has been shown to decrease the expression of key genes involved in this process, such as the Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1). StAR is responsible for the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid hormone production.
The following diagram outlines the inhibitory effect of propyl paraben on steroidogenesis.
Caption: Inhibition of steroidogenesis by propyl paraben.
Conclusion
This compound is a stable isotopically labeled compound that is essential for various analytical applications. However, its stability is contingent upon proper storage and handling to prevent degradation, primarily through hydrolysis. Researchers and drug development professionals must adhere to the recommended storage conditions to maintain the integrity of this compound. Furthermore, an understanding of its potential to interact with biological pathways, particularly as an endocrine disruptor, is crucial for the accurate interpretation of experimental results. This guide provides the foundational knowledge required for the effective use and management of this compound in a scientific setting.
References
- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parabens inhibit the early phase of folliculogenesis and steroidogenesis in the ovaries of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-hive.com [research-hive.com]
A Technical Guide to Stable Isotope-Labeled Internal Standards for High-Precision Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In complex biological matrices, even with sophisticated instrumentation like liquid chromatography-mass spectrometry (LC-MS), analytical variability can compromise results. The use of a stable isotope-labeled internal standard (SIL-IS) has become the gold standard for mitigating these challenges, ensuring data reliability and robustness.[1]
A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][2] This subtle mass change allows the mass spectrometer to distinguish it from the native analyte. Because its physicochemical properties are nearly identical to the analyte, the SIL-IS serves as a perfect proxy, co-eluting and experiencing the same analytical variations throughout the entire process—from extraction to detection.[1] By normalizing the analyte's response to the SIL-IS response, these variations are effectively canceled out.[3]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The foundational technique underpinning the use of SIL-IS is Isotope Dilution Mass Spectrometry (IDMS). This method is considered a definitive approach in analytical chemistry due to its high accuracy.[4] The core principle involves adding a known quantity of the SIL-IS (the "spike") to a sample containing the native analyte.[5] After allowing the spike to homogenize with the sample, the mixture is processed. The mass spectrometer then measures the ratio of the native analyte to the SIL-IS.[4] Because the SIL-IS and analyte behave almost identically during sample preparation and analysis, any loss or variation will affect both equally, preserving the accuracy of their ratio. This allows for highly precise calculation of the original analyte concentration, irrespective of sample loss or matrix-induced signal suppression or enhancement.[6][7]
Advantages of Employing SIL-Internal Standards
The adoption of SIL-internal standards offers significant advantages over other types of internal standards, such as structural analogs:
-
Enhanced Accuracy and Precision : SIL-IS provides superior accuracy and precision by closely tracking the analyte's behavior, leading to more reliable and reproducible data.[2][3] Assays using SIL-IS typically achieve an accuracy within ±5% bias, whereas methods with structural analogs can exceed ±15%.[1]
-
Compensation for Matrix Effects : Matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix—are a major source of error in LC-MS analysis.[1] A SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization and correction.[1][8]
-
Correction for Recovery Variability : The journey of a sample from collection to analysis involves multiple steps, including extraction and concentration, where analyte loss can occur.[1] A SIL-IS tracks the analyte's recovery throughout this process more reliably than a structural analog.[1]
-
Method Robustness : The use of SIL-IS leads to more rugged and reliable bioanalytical methods, a critical factor in regulated environments like drug development.[1]
Data Presentation: Performance Comparison
The quantitative impact of using a SIL-IS compared to a structural analog internal standard (SA-IS) is summarized below. The data highlights the superior performance of SIL-IS in key analytical parameters.
| Performance Metric | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS (SA-IS) | Justification |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | SIL-IS provides more effective compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The SIL-IS tracks the analyte's behavior more closely, leading to significantly better precision. |
| Matrix Effect | Effectively compensated (<5% difference)[1] | Inconsistent compensation (>20% difference)[1] | The near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte. |
| Recovery Variability (%CV) | Low (<10%)[1] | Higher (>15%)[1] | SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process. |
Experimental Protocols: A Generalized Workflow
A typical workflow for quantitative analysis using a SIL-IS with LC-MS/MS involves several key stages.
Selection and Preparation of SIL-IS
-
Criteria : An ideal SIL-IS should have high isotopic purity, be stable (the label should not be exchangeable), and have a sufficient mass difference from the analyte to prevent spectral overlap.[9]
-
Common Isotopes :
-
Carbon-13 (¹³C)
-
Nitrogen-15 (¹⁵N)
-
Deuterium (²H or D)
-
Oxygen-18 (¹⁸O)
-
Sample Preparation
-
Spiking : A precise and known amount of the SIL-IS is added to all samples, calibration standards, and quality control (QC) samples at the earliest stage of the workflow. This ensures that the IS is subjected to all subsequent preparation steps alongside the analyte.
-
Extraction : The analyte and SIL-IS are extracted from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT)
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
-
Reconstitution : The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
-
Chromatographic Separation : The reconstituted sample is injected into a liquid chromatography system to separate the analyte and SIL-IS from other matrix components. Due to their similar physicochemical properties, they will co-elute.
-
Mass Spectrometric Detection : The eluent is introduced into a mass spectrometer, typically a triple quadrupole (QQQ) instrument operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS. The mass difference ensures that their signals are distinct.
Data Analysis and Quantification
-
Peak Integration : The peak areas for the analyte and the SIL-IS are integrated from the resulting chromatograms.
-
Ratio Calculation : The peak area ratio (Analyte Area / SIL-IS Area) is calculated for all samples, standards, and QCs.
-
Calibration Curve : A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Concentration Determination : The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: General experimental workflow for quantitative analysis using a SIL-IS with LC-MS/MS.
Caption: How SIL-IS corrects for analyte loss during sample preparation, maintaining a constant ratio.
Caption: How SIL-IS compensates for matrix effects, ensuring the analytical ratio remains accurate.
Applications in Research and Development
The robustness of SIL-IS has made them indispensable in various fields:
-
Pharmacokinetics (PK) : For accurately determining drug concentrations in biological fluids over time.[9]
-
Drug Metabolism : To quantify metabolites of a parent drug.[2]
-
Proteomics : In techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and AQUA (Absolute QUAntification) for precise protein quantification.[10][11]
-
Metabolomics : For tracking metabolic pathways and quantifying endogenous metabolites.[12][13]
-
Clinical Diagnostics : In therapeutic drug monitoring and biomarker validation.[4]
Conclusion
Stable isotope-labeled internal standards are a cornerstone of modern quantitative analysis, particularly in LC-MS based applications.[2] Their ability to mimic the analyte of interest provides unparalleled compensation for analytical variability, including matrix effects and inconsistent recovery.[1] By leveraging the principle of isotope dilution mass spectrometry, SIL-IS ensures the highest degree of accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a critical step toward generating reliable, reproducible, and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: Quantitative Analysis of Parabens in Cosmetics by LC-MS/MS Using Propyl paraben-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic, pharmaceutical, and food products due to their effective antimicrobial and antifungal properties.[1][2][3][4][5] Common parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP). Regulatory bodies in various regions, including the European Union, have set concentration limits for the use of these compounds in consumer products, necessitating accurate and reliable analytical methods for their quantification.[5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of parabens in complex matrices like cosmetics. To ensure the highest accuracy and precision, the use of a stable isotope-labeled internal standard is recommended. This method corrects for variations in sample preparation, matrix effects, and instrument response. Propyl paraben-¹³C₆, a stable isotope-labeled version of propylparaben, is an ideal internal standard for this application as it shares very similar chemical and physical properties with the target analytes.[7]
This application note provides a detailed protocol for the simultaneous quantification of four common parabens (MP, EP, PP, and BP) in various cosmetic products using an LC-MS/MS method with Propyl paraben-¹³C₆ as the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Methylparaben (≥99%), Ethylparaben (≥99%), Propylparaben (≥99%), Butylparaben (≥99%), and Propyl paraben-¹³C₆ (≥99%) were obtained from certified suppliers.
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, and water were used.[8]
-
Other Reagents: Formic acid (≥98%) was used as a mobile phase modifier.[8]
Instrumentation
-
Liquid Chromatography: An HPLC or UPLC system equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).[8][9]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each paraben standard and the internal standard (Propyl paraben-¹³C₆) in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the Propyl paraben-¹³C₆ stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with methanol to achieve a concentration range of 1 ng/mL to 500 ng/mL. Add the IS spiking solution to each calibration standard to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Weighing: Accurately weigh 0.1 g of the cosmetic sample (e.g., cream, lotion, shampoo) into a 15 mL polypropylene (B1209903) centrifuge tube.[10]
-
Spiking: Add 100 µL of the 1 µg/mL Propyl paraben-¹³C₆ internal standard solution to the sample.
-
Extraction: Add 5 mL of methanol to the tube.
-
Homogenization: Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes to ensure complete extraction of the parabens from the cosmetic matrix.[8][10]
-
Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes to separate the solid matrix components.[8][9]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[12] |
| Gradient Elution | Start at 30% B, linear gradient to 95% B in 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.9 kV[11] |
| Source Temperature | 150 °C[9] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben (MP) | 151.1 | 92.1 | 20 |
| Ethylparaben (EP) | 165.1 | 92.1 | 22 |
| Propylparaben (PP) | 179.1 | 92.1 | 25 |
| Butylparaben (BP) | 193.1 | 92.1 | 28 |
| Propyl paraben-¹³C₆ (IS) | 185.1 | 98.1 | 25 |
Data Presentation
The performance of the method was evaluated for linearity, accuracy, precision, and limits of detection and quantification.
Table 1: Linearity of Paraben Calibration Curves
| Analyte | Range (ng/mL) | Calibration Equation | Correlation Coefficient (R²) |
| Methylparaben | 1 - 500 | y = 0.025x + 0.003 | > 0.999 |
| Ethylparaben | 1 - 500 | y = 0.028x + 0.002 | > 0.999 |
| Propylparaben | 1 - 500 | y = 0.031x - 0.001 | > 0.999 |
| Butylparaben | 1 - 500 | y = 0.035x + 0.004 | > 0.998 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Methylparaben | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 3.1 | |
| 400 | 99.8 | 2.5 | |
| Ethylparaben | 10 | 97.2 | 4.8 |
| 100 | 102.1 | 3.5 | |
| 400 | 100.5 | 2.8 | |
| Propylparaben | 10 | 99.1 | 3.9 |
| 100 | 100.9 | 2.9 | |
| 400 | 101.3 | 2.2 | |
| Butylparaben | 10 | 96.8 | 5.1 |
| 100 | 98.7 | 3.8 | |
| 400 | 99.5 | 3.0 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| Methylparaben | 0.3 | 1.0 |
| Ethylparaben | 0.3 | 1.0 |
| Propylparaben | 0.2 | 0.8 |
| Butylparaben | 0.2 | 0.8 |
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 12. moca.net.ua [moca.net.ua]
Application Note: High-Throughput Bioanalytical Method for Propyl Paraben in Human Plasma using Propyl Paraben-13C6 as an Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of propyl paraben in human plasma. The method utilizes a stable isotope-labeled internal standard, Propyl Paraben-13C6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical and toxicological research settings.
Introduction
Propyl paraben is a widely used preservative in pharmaceuticals, cosmetics, and food products.[1] Due to its extensive use, there is a growing interest in monitoring its levels in biological matrices to assess human exposure and potential health effects. Accurate and reliable quantification of propyl paraben requires a robust bioanalytical method. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2] This application note details a validated LC-MS/MS method for the determination of propyl paraben in human plasma, employing this compound as the internal standard.
Experimental Workflow
Caption: Bioanalytical workflow for propyl paraben quantification.
Materials and Methods
Reagents and Chemicals
-
Propyl paraben (≥99% purity) was purchased from Sigma-Aldrich (St. Louis, MO, USA).
-
This compound (ring-13C6, 99%) was obtained from Cambridge Isotope Laboratories, Inc.[3]
-
Acetonitrile (B52724) (HPLC grade), methanol (B129727) (HPLC grade), and formic acid (LC-MS grade) were purchased from Fisher Scientific (Waltham, MA, USA).
-
Human plasma (K2EDTA) was sourced from a certified vendor.
Instrumentation
-
A Shimadzu Nexera X2 UPLC system was coupled to a Sciex API 4000 triple quadrupole mass spectrometer.
-
Analyst software (Sciex) was used for data acquisition and processing.
Stock and Working Solutions
-
Propyl paraben stock solution (1 mg/mL): Prepared by dissolving 10 mg of propyl paraben in 10 mL of methanol.
-
This compound internal standard stock solution (1 mg/mL): Prepared by dissolving 1 mg of this compound in 1 mL of methanol.
-
Working solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation Protocol
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Propyl paraben: 179.1 -> 92.1; this compound: 185.1 -> 98.1 |
| Collision Energy | -25 eV |
Results and Discussion
Method Validation
The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for propyl paraben in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 3: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Propyl paraben | 1 - 1000 | >0.99 | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 4.1 |
| Low | 3 | 5.1 | 2.1 | 6.5 | 3.2 |
| Medium | 100 | 4.5 | -1.8 | 5.3 | -0.9 |
| High | 800 | 3.9 | -0.5 | 4.8 | 1.2 |
The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples. The use of this compound effectively compensated for matrix effects.
Table 5: Matrix Effect and Recovery
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| Propyl paraben | Low | 98.2 | 91.5 |
| High | 101.5 | 93.2 |
Signaling Pathway Diagram
While this application note focuses on a bioanalytical method and not a specific signaling pathway, a logical relationship diagram for method validation can be visualized.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of propyl paraben in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability of the results. The method has been successfully validated and is suitable for high-throughput bioanalysis in various research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ð-Propyl paraben (ð-propyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9763-1.2 [isotope.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Paraben Analysis in Food Matrices
Introduction
Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as antimicrobial preservatives in a variety of consumer products, including foods, beverages, and pharmaceuticals. Their primary function is to inhibit the growth of fungi and bacteria, thereby extending the shelf life of these products. Commonly used parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP). Due to potential health concerns associated with their endocrine-disrupting properties, regulatory bodies have established maximum permissible levels for parabens in foodstuffs. Consequently, the development of reliable and efficient analytical methods for the monitoring of paraben concentrations in diverse food matrices is of paramount importance for ensuring consumer safety and regulatory compliance.
This document provides detailed application notes and protocols for the sample preparation of various food matrices prior to the instrumental analysis of parabens, typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). The complexity and diversity of food matrices, ranging from aqueous beverages to high-fat dairy products and solid vegetables, necessitate tailored sample preparation techniques to effectively extract parabens and remove interfering components. Key techniques covered in this document include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a conventional and widely used method for the extraction of parabens from liquid and semi-solid food samples. This technique relies on the differential solubility of parabens in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Application: Suitable for liquid samples such as beverages, syrups, and sauces, as well as homogenized semi-solid and solid food samples.
Experimental Protocol for LLE
Materials and Reagents:
-
Homogenized food sample
-
Organic extraction solvent (e.g., ethyl acetate, acetonitrile)[1]
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Homogenization: For solid or semi-solid samples, weigh a representative portion (e.g., 5-10 g) and homogenize it with a suitable amount of deionized water to obtain a paste or slurry. For liquid samples, use a defined volume (e.g., 10-20 mL).
-
Extraction:
-
Transfer the homogenized sample or liquid sample into a centrifuge tube.
-
Add a specific volume of the organic extraction solvent (e.g., 20 mL of ethyl acetate)[1].
-
To improve extraction efficiency and promote phase separation, add a salt, such as sodium chloride (e.g., 5 mL of 0.1 M NaCl solution)[1].
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of parabens into the organic phase.
-
-
Phase Separation: Centrifuge the mixture at a specified speed (e.g., 4000 rpm) for 10-15 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the extracted parabens using a pipette and transfer it to a clean tube.
-
Drying: Add a small amount of anhydrous magnesium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Evaporate the solvent from the extract to a smaller volume or to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase for HPLC analysis) before instrumental analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective technique for sample clean-up and concentration of analytes from complex matrices.[2] It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest.[3] Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.
Application: Widely used for a variety of food matrices including dairy products, beverages, and vegetables. It is particularly useful for samples with high fat and protein content.
Experimental Protocol for SPE
Materials and Reagents:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
Homogenized food sample extract (typically in a solvent like acetonitrile (B52724) or methanol)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Washing solvent (e.g., water-methanol mixture)
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Homogenize the food sample.
-
Perform an initial extraction, often with a solvent like acetonitrile or methanol, followed by centrifugation to remove solid debris. The resulting supernatant is the sample extract to be loaded onto the SPE cartridge.
-
The pH of the sample extract may need to be adjusted (e.g., to pH 4) to optimize the retention of parabens on the sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Pass a specific volume of the conditioning solvent (e.g., 5 mL of methanol) through the cartridge to activate the stationary phase.
-
-
SPE Cartridge Equilibration:
-
Pass a specific volume of the equilibration solvent (e.g., 5 mL of deionized water) through the cartridge to prepare it for the sample matrix. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Pass a specific volume of a washing solvent (e.g., 5 mL of a water-methanol mixture) through the cartridge to remove co-extracted interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for a few minutes to remove the washing solvent.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained parabens by passing a small volume of the elution solvent (e.g., 5 mL of methanol) through the cartridge.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of a suitable solvent for instrumental analysis.
-
Workflow for Solid-Phase Extraction (SPE)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained widespread popularity for the analysis of various contaminants in food due to its simplicity, high throughput, and minimal solvent usage. It involves an initial extraction with a solvent, followed by a partitioning step with salts, and a clean-up step using dispersive solid-phase extraction (d-SPE).
Application: Particularly effective for solid and semi-solid food matrices with complex compositions, such as fresh-cut vegetables.
Experimental Protocol for QuEChERS
Materials and Reagents:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS d-SPE clean-up sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB) or multi-walled carbon nanotubes (MWCNTs))
-
Centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh a representative amount of the homogenized food sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Extraction:
-
Add a specific volume of acetonitrile (e.g., 10 mL) to the centrifuge tube.
-
Add the QuEChERS extraction salt mixture.
-
Seal the tube and shake it vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5-10 minutes. This will separate the sample into an upper acetonitrile layer (containing the parabens) and a lower aqueous/solid layer.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer an aliquot of the upper acetonitrile extract (e.g., 1 mL) to a 2 mL centrifuge tube containing the d-SPE clean-up sorbent mixture. The choice of sorbent depends on the matrix; for example, PSA is used to remove fatty acids and sugars, while GCB or MWCNTs can be used to remove pigments like chlorophyll.
-
Vortex the tube for 30 seconds to 1 minute.
-
-
Final Centrifugation:
-
Centrifuge the 2 mL tube at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the d-SPE sorbent.
-
-
Final Extract:
-
The resulting supernatant is the final extract, which can be directly injected into the analytical instrument or subjected to a solvent exchange if necessary.
-
Workflow for QuEChERS
Quantitative Data Summary
The performance of these sample preparation techniques can be evaluated based on several key parameters, including recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for paraben analysis in various food matrices using the described methods.
Table 1: Liquid-Liquid Microextraction (LLME) - A Miniaturized LLE Technique
| Paraben | Food Matrix | Recovery (%) | LOD (ng/mL) | LOQ (µg/mL) | Reference |
| Methylparaben | Beverages | 89.8 - 109.9 | 1.52 | - | |
| Ethylparaben | Beverages | 90.2 - 107.3 | 1.06 | - | |
| Propylparaben | Beverages | 90.9 - 101.7 | 0.32 | - | |
| Butylparaben | Beverages | 92.3 - 118.1 | 0.17 | - | |
| Methylparaben | Infant Formula | 88 - 108 | 0.2 µg/mL | 0.5 |
Table 2: Solid-Phase Extraction (SPE)
| Paraben | Food Matrix | Recovery (%) | LOD (ng/kg) | LOQ (ng/kg) | Reference |
| Multiple Parabens | Dairy Products | 91 - 105 | 1 - 20 | - | |
| Methylparaben | Sweet Soy-sauce | > 87 | 0.15 µg/mL | 5.00 µg/mL | |
| Alkyl Parabens | Soy-sauce | > 87 | 0.12 - 0.15 µg/mL | 5.00 - 8.30 ppm |
Table 3: QuEChERS
| Paraben | Food Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Six Parabens | Fresh-cut Vegetables | 70 - 120 | - | - |
The selection of an appropriate sample preparation technique for paraben analysis in food is crucial and depends on the nature of the food matrix, the required sensitivity, and the available resources. LLE is a fundamental technique suitable for simpler matrices, while SPE offers excellent clean-up for more complex samples like dairy products. The QuEChERS method provides a rapid and efficient alternative for a wide range of solid and semi-solid foods. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field, enabling accurate and reliable determination of parabens in diverse food products.
References
Application Note: Quantification of Propyl Paraben in Environmental Water Samples Using Propyl Paraben-¹³C₆ as an Internal Standard by SPE-LC-MS/MS
Introduction
Propyl paraben is a widely used preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its extensive use has led to its detection in various environmental water bodies, raising concerns about its potential ecological and human health impacts.[3] Accurate and sensitive quantification of propyl paraben in environmental water samples is crucial for monitoring its presence and assessing its risks. This application note describes a robust and reliable method for the determination of propyl paraben in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of propyl paraben-¹³C₆ as an internal standard for accurate quantification.
The use of a stable isotope-labeled internal standard, such as propyl paraben-¹³C₆, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4][5] This method provides a sensitive and selective approach for the analysis of propyl paraben in complex matrices like surface water and wastewater.
Experimental Protocol
This protocol details the materials, reagents, and procedures for the quantification of propyl paraben in environmental water samples.
1. Materials and Reagents
-
Propyl paraben (analytical standard)
-
Propyl paraben-¹³C₆ (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
Autosampler vials, caps, and septa
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of propyl paraben and propyl paraben-¹³C₆ in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a methanol/water mixture. The concentration range should be appropriate for the expected environmental concentrations (e.g., 1 ng/L to 1000 ng/L).
-
Internal Standard Spiking Solution: Prepare a working solution of propyl paraben-¹³C₆ at a concentration of 100 µg/L in methanol.
3. Sample Collection and Preparation
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of the internal standard spiking solution (e.g., 10 µL of 100 µg/L propyl paraben-¹³C₆) to achieve a final concentration of 100 ng/L.
-
Acidify the sample to pH 3 with formic acid.
4. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, decrease to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propyl paraben: Precursor ion (m/z) 179.1 → Product ion (m/z) 92.1
-
Propyl paraben-¹³C₆: Precursor ion (m/z) 185.1 → Product ion (m/z) 98.1
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Presentation
The following tables summarize the quantitative data for the analysis of propyl paraben and other parabens in environmental water samples, compiled from various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Propyl paraben | 0.04 - 0.8 | 0.82 - 2.4 | [6][7] |
| Methyl paraben | 0.04 - 0.5 | 0.82 - 1.3 | [6][7] |
| Ethyl paraben | 0.04 - 0.6 | 0.82 - 1.8 | [6][7] |
| Butyl paraben | 0.04 - 0.7 | 0.82 - 2.1 | [6][7] |
Table 2: Recovery and Precision Data
| Analyte | Spiked Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Propyl paraben | 50 - 500 | 86.1 - 110.8 | < 5.5 | [1] |
| Methyl paraben | 50 - 500 | 88.2 - 105.4 | < 5.0 | [1] |
| Ethyl paraben | 50 - 500 | 87.5 - 108.2 | < 5.2 | [1] |
| Butyl paraben | 50 - 500 | 85.9 - 111.5 | < 5.8 | [1] |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of propyl paraben in water samples.
Diagram 2: Solid-Phase Extraction Protocol
Caption: Steps involved in the Solid-Phase Extraction (SPE) procedure.
References
- 1. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Note & Protocol: High-Sensitivity Quantification of Parabens in Human Plasma by LC-MS/MS using Propyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products. Due to their potential endocrine-disrupting properties, there is a growing need for sensitive and accurate methods to monitor their levels in human biological matrices.[1][2] This application note provides a detailed protocol for the simultaneous quantification of common parabens (methyl-, ethyl-, propyl-, and butylparaben) in human plasma using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Propyl paraben-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation.
Quantitative Data Summary
The following tables summarize reported concentrations of various parabens in human plasma from different studies. These values can serve as a reference for expected concentration ranges in human populations.
Table 1: Reported Concentrations of Parabens in Human Plasma.
| Paraben | Concentration Range (ng/mL) | Median/Mean Concentration (ng/mL) | Detection Frequency (%) | Population/Study Details | Reference |
| Methylparaben (MeP) | - | 9.4 (median) | 63 | Postmenopausal women in Norway | [3] |
| - | 0.444 (median) | >75 | Rural adults in Central China | [4] | |
| - | 7.7 (mean) | - | Malaysians | [4] | |
| - | 2.3 (mean) | - | Chinese adults (serum) | ||
| Ethylparaben (EtP) | <3 | <3 (median) | 22 | Postmenopausal women in Norway | [3] |
| - | 0.067 (median) | >75 | Rural adults in Central China | ||
| Propylparaben (B1679720) (PrP) | <2 | <2 (median) | 29 | Postmenopausal women in Norway | [3] |
| - | 0.078 (median) | >75 | Rural adults in Central China | [4] | |
| - | 2.1 (mean) | - | Chinese adults (serum) | ||
| Butylparaben (BuP) | Not Detected | - | - | Postmenopausal women in Norway | [3] |
| - | 0.053 (median) | >75 | Rural adults in Central China | ||
| Benzylparaben (BzP) | Not Detected | - | - | Postmenopausal women in Norway | [3] |
Table 2: Method Validation Parameters for Paraben Quantification in Human Plasma/Serum.
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Benzylparaben | Reference |
| Linearity Range (ng/mL) | 20 - 500 | 20 - 500 | 20 - 500 | 20 - 500 | 20 - 500 | [5] |
| LOD (ng/mL) | 7 | 7 | 7 | 7 | 7 | [5] |
| LOQ (ng/mL) | 20 | 20 | 20 | 20 | 20 | [5] |
| Lower LOQ (pg/mL) | 172 | 149 | 171 | 134 | 202 | [6] |
| Intra-day Precision (%CV) | 1.33 - 9.05 | 1.33 - 9.05 | 1.33 - 9.05 | 1.33 - 9.05 | 1.33 - 9.05 | [5] |
| Accuracy (%) | 96.95 - 105.45 | 96.95 - 105.45 | 96.95 - 105.45 | 96.95 - 105.45 | 96.95 - 105.45 | [5] |
Experimental Protocols
This protocol is adapted from established methods for paraben quantification in biological matrices.[1][7]
Materials and Reagents
-
Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)
-
Internal Standard: Propyl paraben-¹³C₆ (ring-¹³C₆, 99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (>18 MΩ·cm)
-
Human Plasma: K₂EDTA-anticoagulated, stored at -80°C
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each paraben and Propyl paraben-¹³C₆ in methanol.
-
Intermediate Solutions: Prepare mixed working standard solutions by diluting the stock solutions in 50:50 methanol:water to create a calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Propyl paraben-¹³C₆ stock solution in methanol.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the 100 ng/mL Propyl paraben-¹³C₆ internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B and equilibrate
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methylparaben | 151.1 | 92.1 |
| Ethylparaben | 165.1 | 92.1 |
| Propylparaben | 179.1 | 92.1 |
| Butylparaben | 193.1 | 92.1 |
| Propyl paraben-¹³C₆ (IS) | 185.1 | 98.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and analysis of parabens in human plasma.
Paraben Metabolism Signaling Pathway
Caption: Major metabolic pathway of parabens in humans.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of parabens in human plasma. The use of a stable isotope-labeled internal standard, Propyl paraben-¹³C₆, is crucial for achieving accurate and reproducible results, making this method highly suitable for clinical research and human biomonitoring studies. The provided data and protocols offer a solid foundation for laboratories aiming to implement paraben analysis.
References
- 1. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of selected bisphenols, parabens and estrogens in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propyl Paraben-¹³C₆ in Pharmacokinetic Studies
Introduction
Propyl paraben-¹³C₆ is a stable isotope-labeled version of propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] The incorporation of six carbon-13 atoms into the propyl paraben molecule allows for its accurate differentiation from endogenous or environmental sources of propyl paraben during analysis. This makes it an invaluable tool in pharmacokinetic (PK) studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of propyl paraben in living organisms. Due to their similar physicochemical properties, the pharmacokinetic behavior of Propyl paraben-¹³C₆ is considered analogous to that of other isotopically labeled variants like deuterium-labeled propyl paraben.
This document provides detailed application notes and protocols for the use of Propyl paraben-¹³C₆ in pharmacokinetic research, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of Propyl paraben-¹³C₆ in pharmacokinetic studies is to serve as a tracer for accurately quantifying the fate of propyl paraben in vivo. Its use allows for precise measurement of the parent compound and its metabolites in various biological matrices, such as plasma, urine, and tissues, without interference from unlabeled propyl paraben.
Key applications include:
-
Oral Bioavailability Studies: Determining the rate and extent of absorption of propyl paraben after oral administration.[3][4]
-
Dermal Absorption Studies: Assessing the penetration and systemic absorption of propyl paraben following topical application.[5]
-
Metabolism Studies: Identifying and quantifying the metabolites of propyl paraben, such as p-hydroxybenzoic acid (pHBA) and its glucuronide and sulfate (B86663) conjugates.
-
Excretion Studies: Characterizing the routes and rates of elimination of propyl paraben and its metabolites from the body, primarily through urine.
-
Toxicokinetic Studies: Relating the systemic exposure to propyl paraben and its metabolites to potential toxicological effects.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of propyl paraben obtained from studies utilizing isotopically labeled propyl paraben in humans and rats. These values provide a reference for designing and interpreting pharmacokinetic studies with Propyl paraben-¹³C₆.
Table 1: Pharmacokinetic Parameters of Propyl Paraben in Humans Following a Single Oral Dose
| Parameter | Value | Units |
| Dose | 0.6 | mg/kg bw |
| Time to Peak (Tmax) | < 2 | hours |
| Terminal Half-life (t½) | 2.9 | hours |
| Fraction Excreted in Urine (Free PP) | 0.05 | % of dose |
| Fraction Excreted in Urine (Total PP) | 8.6 | % of dose |
| Fraction Excreted in Urine (p-HBA) | 7.0 | % of dose |
| Fraction Excreted in Urine (p-HHA) | 23.2 | % of dose |
p-HBA: p-hydroxybenzoic acid; p-HHA: p-hydroxyhippuric acid
Table 2: Pharmacokinetic Parameters of Propyl Paraben in Humans Following a Single Dermal Application
| Parameter | Value | Units |
| Time to Peak (Tmax) | 5.3 | hours |
| Terminal Half-life (t½) | 9.3 | hours |
| Fractional Urinary Excretion (Total PP) | 1.9 | % |
Table 3: Pharmacokinetic Parameters of Propyl Paraben in Male Wistar Rats Following a Single Oral Dose
| Parameter | Value (at 10 mg/kg) | Units |
| Time to Peak (Tmax) | 15 | minutes |
| Plasma Elimination Half-life (t½) | 47 | minutes |
| Volume of Distribution | 4.8 | L/kg |
| Clearance | 4.20 | (L/h)/kg |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Humans
This protocol is based on a study investigating the pharmacokinetics of deuterium-labeled propyl paraben in human volunteers.
-
Subject Recruitment: Recruit healthy male volunteers (n=12). Ensure subjects have not used any products containing parabens for a specified period before the study.
-
Dosing: Administer a single oral dose of 0.6 mg/kg body weight of Propyl paraben-¹³C₆ dissolved in a suitable vehicle (e.g., ethanol).
-
Sample Collection:
-
Blood: Collect blood samples in serum-separating tubes before dosing (0 h) and at 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-administration.
-
Urine: Collect urine samples over a 48-hour period at specified intervals.
-
-
Sample Processing:
-
Separate serum from blood samples by centrifugation.
-
Store all serum and urine samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of Propyl paraben-¹³C₆ and its metabolites (e.g., ¹³C₆-p-hydroxybenzoic acid, and its glucuronide and sulfate conjugates) in serum and urine samples using a validated HPLC-MS/MS method.
-
Use appropriate stable isotope-labeled internal standards for accurate quantification.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and urinary excretion fractions) using non-compartmental analysis.
Protocol 2: Dermal Absorption Study in Humans
This protocol is adapted from a study on the dermal absorption of deuterated parabens in humans.
-
Subject Recruitment: Recruit healthy male volunteers (n=5).
-
Dosing: Prepare a cream containing a known concentration of Propyl paraben-¹³C₆ (e.g., 0.28%). Apply a specified amount of the cream (e.g., 24 g) to a defined area of the skin (e.g., the whole arm) for a set duration (e.g., 30 minutes).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined intervals over 48 hours.
-
Urine: Collect urine samples at various intervals over a 48-hour period.
-
-
Sample Processing: Process and store blood and urine samples as described in Protocol 1.
-
Bioanalysis: Analyze the samples for Propyl paraben-¹³C₆ and its conjugated metabolites using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters to assess the rate and extent of dermal absorption and subsequent elimination.
Visualizations
References
Application Note: Quantitative Analysis of Propylparaben and its Metabolites in Biological Matrices using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylparaben (B1679720), an ester of p-hydroxybenzoic acid, is widely used as a preservative in cosmetics, pharmaceuticals, and food products. Due to its potential endocrine-disrupting properties, monitoring its metabolic fate is of significant interest in toxicology and drug development studies. The primary metabolic pathway involves hydrolysis to p-hydroxybenzoic acid (PHBA), followed by conjugation to form glucuronide and sulfate (B86663) metabolites.[1] Accurate quantification of propylparaben and its metabolites is crucial for understanding its pharmacokinetics and potential biological effects.
This application note details a robust and sensitive method for the simultaneous quantification of propylparaben and its major metabolites, p-hydroxybenzoic acid (PHBA), the sulfate conjugate of propylparaben (SPP), and the sulfate conjugate of PHBA (SHBA), in biological matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a ¹³C₆-labeled p-hydroxybenzoic acid (¹³C₆-pHBA) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Metabolic Pathway of Propylparaben
Propylparaben undergoes a two-phase metabolic process. In Phase I, it is hydrolyzed to p-hydroxybenzoic acid. In Phase II, both the parent compound and PHBA are conjugated with sulfate or glucuronic acid to facilitate excretion.
Metabolic pathway of propylparaben.
Experimental Workflow
The analytical workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental workflow for the analysis of propylparaben metabolites.
Experimental Protocols
Materials and Reagents
-
Propylparaben, p-hydroxybenzoic acid (PHBA) certified reference standards
-
¹³C₆-p-hydroxybenzoic acid (¹³C₆-pHBA) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000)
-
Chromatographic Column: Waters ACQUITY UPLC HSS T3 column (or equivalent)
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on an ice bath. To prevent ex vivo hydrolysis of propylparaben, it is recommended to treat plasma with citric acid upon collection.[2]
-
Pipette 50 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (¹³C₆-pHBA in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Refer to instrument-specific optimization |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Propylparaben | 179.1 | 137.0 |
| PHBA | 137.1 | 93.0 |
| SPP | 259.0 | 179.0 |
| SHBA | 217.0 | 137.0 |
| ¹³C₆-pHBA (IS) | 143.1 | 99.0 |
Quantitative Data
Calibration Curve
Calibration standards are prepared by spiking known concentrations of the analytes into the blank biological matrix. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Propylparaben | 2.00 - 200 | > 0.99 |
| PHBA | 50.0 - 5000 | > 0.99 |
| SPP | 50.0 - 10,000 | > 0.99 |
| SHBA | 200 - 40,000 | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Analyte | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) |
| Propylparaben | 6.00 | < 5.0 | < 5.0 | 95 - 105 |
| 80.0 | < 4.0 | < 4.0 | 97 - 103 | |
| 160 | < 3.0 | < 3.0 | 98 - 102 | |
| PHBA | 150 | < 4.5 | < 4.5 | 96 - 104 |
| 2000 | < 3.5 | < 3.5 | 98 - 102 | |
| 4000 | < 2.5 | < 2.5 | 99 - 101 | |
| SPP | 150 | < 5.3 | < 4.4 | 94.3 - 105.7 |
| 4000 | < 4.0 | < 3.0 | 96 - 104 | |
| 8000 | < 3.0 | < 2.0 | 97 - 103 | |
| SHBA | 600 | < 5.0 | < 4.0 | 95 - 105 |
| 16000 | < 4.0 | < 3.0 | 97 - 103 | |
| 32000 | < 3.0 | < 2.0 | 98 - 102 |
Data presented are representative and based on values reported in the literature.[2]
Conclusion
The described LC-MS/MS method using a ¹³C₆-labeled internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of propylparaben and its primary metabolites in biological matrices. The simple and rapid sample preparation procedure, combined with the specificity of tandem mass spectrometry, makes this method highly suitable for high-throughput analysis in pharmacokinetic, toxicological, and biomonitoring studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Parameters for Propyl Paraben-13C6 Detection
Welcome to the technical support center for the analysis of Propyl paraben-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the detection and quantification of Propyl paraben and its stable isotope-labeled internal standard, this compound, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometer parameters for detecting Propyl paraben and this compound?
A1: For initial method development, we recommend starting with the parameters outlined in the tables below. These are based on common LC-MS/MS methods for paraben analysis.[1][2][3][4][5] Optimization will be necessary for your specific instrument and experimental conditions.
Q2: Which ionization mode, positive or negative, is better for Propyl paraben analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for propyl paraben analysis.[3][4] Negative ion mode is often preferred due to the phenolic hydroxyl group, which readily deprotonates to form the [M-H]⁻ ion, often leading to higher sensitivity and cleaner spectra.[6][7] However, positive ion mode can also be effective, typically forming adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The choice may depend on the sample matrix and potential interferences.
Q3: What are the expected precursor and product ions for this compound?
A3: The precursor ion for this compound in negative ion mode will be the deprotonated molecule, [M-H]⁻. Since the molecular weight of this compound is approximately 186.20 g/mol , the precursor ion will have an m/z of 185.2. The fragmentation of the 13C6-labeled phenyl ring is expected to be similar to the unlabeled compound. Therefore, the primary product ions will be shifted by +6 Da compared to the product ions of the unlabeled Propyl paraben. For example, a common product ion for unlabeled propyl paraben is m/z 92 (from the cleavage of the ester bond and loss of the propyl group, resulting in the p-hydroxybenzoic acid fragment). For this compound, this would correspond to a product ion of m/z 98.
Q4: I am observing a weak or no signal for my analyte. What are the common causes?
A4: A weak or absent signal can be due to several factors. Start by checking the sample concentration to ensure it is within the instrument's detection range. Verify the proper functioning of the LC system, including mobile phase composition and flow rate. Ensure the mass spectrometer is properly tuned and calibrated. In the ion source, check for a stable spray and consider optimizing the capillary voltage and gas flows. Leaks in the system can also lead to a loss of sensitivity.
Q5: How can I mitigate matrix effects in my analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples.[8][9][10] To mitigate these, several strategies can be employed. Effective sample preparation, such as solid-phase extraction (SPE), can help remove interfering matrix components.[8] Chromatographic separation should be optimized to separate the analyte from co-eluting matrix components. Using a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[11] Sample dilution can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Check Column Health: Ensure the column is not old or clogged. A guard column can help extend the life of the analytical column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like parabens. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the phenolic hydroxyl group protonated.
-
Gradient Optimization: Adjust the gradient slope to ensure adequate separation and elution of the analyte.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.
-
Issue 2: High Background Noise or Contamination
-
Potential Cause: Contamination from solvents, glassware, or the instrument itself.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Glassware Cleaning: Thoroughly clean all glassware and use dedicated glassware for trace analysis to prevent cross-contamination.
-
System Cleaning: If contamination is suspected, flush the LC system and clean the mass spectrometer's ion source.
-
Blank Injections: Run solvent blanks to identify the source of contamination.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for setting up an LC-MS/MS method for Propyl paraben and its 13C6-labeled internal standard. These values should be used as a starting point and optimized for your specific instrumentation.
Table 1: Mass Spectrometer Parameters for Propyl Paraben
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) |
| Precursor Ion (m/z) | 179.1 | 181.1 [M+H]⁺, 203.1 [M+Na]⁺ |
| Product Ion 1 (m/z) | 92.1 | 139.1 |
| Product Ion 2 (m/z) | 137.1 | 93.1 |
| Cone Voltage (V) | 20 - 40 | 20 - 40 |
| Collision Energy (eV) | 15 - 30 | 10 - 25 |
Table 2: Predicted Mass Spectrometer Parameters for this compound
| Parameter | Negative Ion Mode (ESI-) |
| Precursor Ion (m/z) | 185.2 |
| Predicted Product Ion 1 (m/z) | 98.1 |
| Predicted Product Ion 2 (m/z) | 143.1 |
| Cone Voltage (V) | 20 - 40 (Requires Optimization) |
| Collision Energy (eV) | 15 - 30 (Requires Optimization) |
Experimental Protocols
Protocol 1: Standard Solution and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Propyl paraben and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol (B129727) and bring to volume. Sonicate briefly to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol or the initial mobile phase composition.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration appropriate for your expected sample concentrations (e.g., 100 ng/mL). This solution will be added to all samples and calibration standards.
-
Protocol 2: Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Propyl paraben using an internal standard.
Caption: A logical troubleshooting guide for addressing issues of low or no signal in the mass spectrometer.
References
- 1. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression of Propyl paraben-13C6 in complex matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing ion suppression of Propyl paraben-13C6 in complex matrices during LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low signal intensity for this compound and the analyte.
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from insufficient sample cleanup.[1] This reduces the ionization efficiency of both the analyte and the internal standard in the mass spectrometer's ion source.[2]
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[3]
-
Chromatographic Separation: Adjust the chromatographic method to better separate the analyte and internal standard from the matrix interferences. This can be achieved by modifying the mobile phase composition, the gradient profile, or the column chemistry.
-
Sample Dilution: If the concentration of Propyl paraben is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.[4]
-
Issue 2: Inconsistent or irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples can lead to inconsistent ion suppression, even when using a stable isotope-labeled internal standard. This variability can arise from differences in the biological samples themselves.
-
Solution:
-
Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the sample set.
-
Thorough Sample Homogenization: Ensure that all samples, calibrants, and QCs are thoroughly mixed to guarantee a consistent matrix composition.
-
Review Sample Collection and Storage: Inconsistent sample handling procedures can introduce variability. Ensure that all samples are collected, processed, and stored under identical conditions.
-
Issue 3: The peak area ratio of Propyl paraben to this compound is not constant across the calibration curve.
-
Possible Cause: The concentration of the internal standard (this compound) may be too high, causing it to suppress the ionization of the analyte, particularly at lower concentrations of the analyte. It has been observed that the extent of ion suppression can be dependent on the concentration of the stable isotope-labeled internal standard.[2]
-
Solution:
-
Optimize Internal Standard Concentration: Reduce the concentration of the this compound internal standard. The ideal concentration should be high enough to provide a robust signal but not so high that it interferes with the ionization of the analyte.
-
Evaluate Linearity: Assess the linearity of the calibration curve. If nonlinearity is observed at the lower end, it may be an indication of internal standard-induced suppression.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Propyl paraben) and its internal standard (this compound) in the mass spectrometer's ion source.[2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1] Even though this compound is a stable isotope-labeled internal standard designed to compensate for these effects, significant or variable ion suppression can still lead to inaccurate quantification.[2]
Q2: What are the most common sources of ion suppression in biological matrices?
A2: The most common sources of ion suppression in biological matrices like plasma and urine are phospholipids, salts, and proteins.[5] These endogenous components can co-elute with the analyte and interfere with the electrospray ionization (ESI) process.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a common method to identify the regions of ion suppression in your chromatogram. This involves infusing a constant flow of Propyl paraben and this compound solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[5]
Q4: Is this compound always the best internal standard for Propyl paraben analysis?
A4: Yes, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[2] This is because its chemical and physical properties are nearly identical to the analyte, meaning it will behave similarly during sample preparation and chromatography, and will be affected by ion suppression to a similar extent. This allows for accurate correction of any signal loss.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples
This protocol compares three common sample preparation techniques for the extraction of Propyl paraben from plasma.
1. Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
2. Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-spiked with this compound).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Propyl paraben and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for Propyl paraben Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for parabens.[2]
-
MRM Transitions:
-
Propyl paraben: Q1 (precursor ion) -> Q3 (product ion)
-
This compound: Q1 (precursor ion + 6 Da) -> Q3 (product ion) The specific m/z values for the precursor and product ions should be optimized for your instrument.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Propyl paraben Analysis in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 85 - 95 | 50 - 70 | 42 - 66 |
| Liquid-Liquid Extraction | 90 - 105 | 75 - 90 | 67 - 94 |
| Solid-Phase Extraction | 95 - 105 | 90 - 105 | 85 - 110 |
Note: These are representative values and may vary depending on the specific matrix and experimental conditions. Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value <100% indicates ion suppression. Overall Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100%.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A typical experimental workflow for the analysis of Propyl paraben.
Caption: A troubleshooting decision tree for common ion suppression issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. (PDF) Quantitative Analysis of Methyl and Propyl Parabens [research.amanote.com]
Technical Support Center: Propyl Paraben-13C6 in Methanolic Solutions
Welcome to the technical support center for Propyl paraben-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the instability of this compound when prepared in methanolic solutions. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my this compound signal and the appearance of a new, unexpected peak in my analysis when using a methanol-based solution. What is happening?
A1: The most probable cause for the instability of this compound in a methanolic solution is a chemical reaction known as transesterification. In this reaction, the propyl group of your labeled paraben is exchanged with the methyl group from the methanol (B129727) solvent. This results in the formation of Methyl paraben-13C6 and propanol. This phenomenon has been observed with other parabens in the presence of alcohols.[1]
Q2: What are the primary degradation products I should be looking for?
A2: The primary degradation products are Methyl paraben-13C6 (from transesterification) and p-hydroxybenzoic acid-13C6 (from hydrolysis). Under aerobic conditions, the degradation pathway for parabens typically involves two steps: first, the hydrolysis of the ester bond to produce p-hydroxybenzoic acid (p-HBA), and second, a decarboxylation to produce phenol.[2]
Q3: What factors can influence the rate of degradation of this compound in methanol?
A3: Several factors can accelerate the degradation of propyl paraben in solution:
-
pH: The stability of parabens is significantly influenced by pH.[3] Hydrolysis is considerably more likely to occur in solutions with a pH above 7.[4]
-
Temperature: Higher temperatures will generally increase the rate of both transesterification and hydrolysis.
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Presence of Water: If your methanolic solution contains water, hydrolysis to p-hydroxybenzoic acid-13C6 can occur in parallel with transesterification.
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Presence of Catalysts: Acidic or basic impurities in the methanol or on glassware can catalyze both degradation reactions.
Q4: How can I minimize the degradation of my this compound in methanolic solutions?
A4: To enhance the stability of your solution, consider the following preventative measures:
-
Use a Co-solvent System: Instead of pure methanol, consider using a solvent system with a lower percentage of methanol, or an alternative solvent in which parabens are soluble, such as ethanol, propylene (B89431) glycol, or acetonitrile.[5][6]
-
Control the pH: Maintain a neutral or slightly acidic pH (below 7) to minimize base-catalyzed hydrolysis.[4]
-
Prepare Solutions Fresh: Prepare your this compound solutions immediately before use to minimize the time for degradation to occur.
-
Store at Low Temperatures: If immediate use is not possible, store the solution at a low temperature (e.g., 2-8°C) to slow down the reaction rate.
-
Use High-Purity Solvent: Ensure you are using anhydrous, high-purity methanol to avoid contaminants that could catalyze the degradation.
Troubleshooting Guide
If you are experiencing issues with the stability of your this compound methanolic solution, follow these troubleshooting steps.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Degradation Pathways
The primary degradation pathways for this compound in a methanolic solution containing traces of water are transesterification and hydrolysis.
Visualizing the Degradation Pathways
Caption: Degradation pathways of this compound in methanol.
Quantitative Data Summary
| Condition | Degradation of Propyl Paraben | Approximate % Degradation | Reference |
| Acidic (Room Temp) | Minor Degradation | ~3.5% | [7] |
| Alkaline (Room Temp) | Significant Degradation | ~11% | [7] |
| Oxidative (Room Temp) | Moderate Degradation | ~8% | [7] |
Experimental Protocols
Protocol 1: Identification of Degradation Products by HPLC-MS/MS
This protocol is designed to identify and confirm the presence of transesterification and hydrolysis products of this compound in a methanolic solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Incubate a portion of the stock solution at room temperature for 24 hours.
-
Dilute the incubated sample with the initial mobile phase to an appropriate concentration for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) to specifically target the predicted masses of this compound, Methyl paraben-13C6, and p-hydroxybenzoic acid-13C6.
-
MRM Transitions (Predicted):
-
This compound: Monitor parent ion -> fragment ion
-
Methyl paraben-13C6: Monitor parent ion -> fragment ion
-
p-hydroxybenzoic acid-13C6: Monitor parent ion -> fragment ion
-
-
-
Data Analysis:
-
Analyze the chromatogram for the appearance of new peaks corresponding to the retention times of potential degradation products.
-
Confirm the identity of these peaks by comparing their mass spectra and fragmentation patterns with those of authentic standards (if available) or with predicted fragmentation.
-
Protocol 2: Kinetic Study of this compound Degradation
This protocol outlines a method to quantify the rate of degradation of this compound in methanol at a specific temperature.
Materials:
-
This compound
-
Methanol (anhydrous, HPLC grade)
-
Internal Standard (e.g., a structurally similar, stable compound)
-
HPLC-UV or HPLC-MS system
-
Constant temperature incubator or water bath
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound and an internal standard in methanol at known concentrations.
-
-
Incubation:
-
Place the solution in a constant temperature incubator (e.g., 25°C or 40°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot in a cold mobile phase to quench the reaction and prepare it for analysis.
-
-
HPLC Analysis:
-
Analyze each time-point sample using a validated HPLC method capable of separating this compound from its degradation products and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the rate of degradation by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
References
- 1. Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
How to resolve chromatographic peak tailing for Propyl paraben-13C6
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering chromatographic issues, specifically peak tailing, during the analysis of Propyl paraben-13C6.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is an asymmetry in the chromatographic peak where the latter half is broader than the front half. This is typically caused by more than one retention mechanism occurring simultaneously during the separation. The most common causes include secondary chemical interactions with the stationary phase, issues with the mobile phase pH, column degradation or overload, and problems with the HPLC system itself (extra-column effects).[1]
Q2: Does the 13C6 isotopic label on my molecule affect the chromatographic behavior?
No, the stable isotope label (13C6) on the benzene (B151609) ring of propylparaben (B1679720) does not significantly alter its chemical properties or chromatographic behavior under typical reversed-phase HPLC conditions.[2][3] Its retention time and peak shape should be nearly identical to its unlabeled counterpart. Therefore, troubleshooting strategies for propylparaben are directly applicable to this compound.
Q3: What is the most common chemical cause of peak tailing for parabens?
The most frequent cause is secondary interaction between the phenolic hydroxyl group of the paraben and active sites on the stationary phase.[4] On silica-based columns (like C18), residual silanol (B1196071) groups (Si-OH) can become ionized (Si-O-) and interact strongly with polar analytes, causing a secondary, stronger retention mechanism that results in peak tailing.[1]
Q4: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor. Propylparaben has a pKa of approximately 8.5, corresponding to its phenolic hydroxyl group.
-
At neutral or high pH (>7): The hydroxyl group can become deprotonated (phenoxide), increasing its polarity and its potential for strong, undesirable interactions with the stationary phase.
-
Near the pKa: The molecule will exist in both protonated and deprotonated forms, leading to a broadened, distorted peak.
-
At acidic pH (<5): The paraben remains fully protonated (neutral form), and the ionization of residual silanol groups on the silica (B1680970) column is suppressed. This minimizes secondary interactions and results in a more symmetrical peak. Studies have shown an optimal pH range for paraben analysis is often between 3.5 and 4.5.
Q5: Could my HPLC column be the source of the problem?
Yes, the column is a common source of peak tailing. Key issues include:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to poor peak shape.
-
Column Degradation: Physical deformation of the packing bed, such as a void at the column inlet or a partially blocked frit, can distort the sample path and cause tailing for all peaks in the chromatogram.
-
Inappropriate Column Choice: Using a column with a high density of active, non-end-capped silanol groups will exacerbate tailing for polar compounds like parabens. Using a modern, high-purity, end-capped column is highly recommended.
Q6: What are "extra-column effects" and could they be causing the tailing?
Extra-column effects refer to any contribution to peak broadening or distortion that occurs outside of the column itself. This is often caused by "dead volume," which is any excessive space in the flow path, such as from using tubing with too large an internal diameter, improper fittings, or a large detector flow cell. These issues can cause the separated analyte band to spread out before it reaches the detector, resulting in tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing. The logical workflow is illustrated in the diagram below.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
Data & Protocols
Data Summary
The following tables summarize key parameters and their expected effect on the peak shape of propylparaben.
Table 1: Influence of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH Range | State of Propylparaben (pKa ≈ 8.5) | State of Silica Silanols (pKa ≈ 3.5-4.5) | Expected Peak Shape | Rationale |
| < 3.5 | Fully Protonated (Neutral) | Largely Protonated (Neutral) | Symmetrical | Minimal secondary ionic interactions. [3, 12] |
| 3.5 - 5.0 | Fully Protonated (Neutral) | Partially to Mostly Ionized | Good to Symmetrical | Ideal range; analyte is neutral, and silanol activity is suppressed. [6] |
| 5.0 - 8.0 | Fully Protonated (Neutral) | Fully Ionized | Tailing | Strong ionic interaction between neutral analyte and ionized silanols. [3, 23] |
| > 8.0 | Partially to Fully Deprotonated (Anionic) | Fully Ionized | Severe Tailing / Split | Multiple analyte forms exist; strong repulsive and interactive forces. [5, 23] |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Potential Cause | Recommended Action |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to 3.5-4.5 with a buffer. |
| Sample Overload | Dilute the sample by a factor of 10 and re-inject. | |
| Inappropriate Column | Switch to a high-purity, end-capped C18 column. | |
| All peaks in the chromatogram tail | Column Void / Contamination | Reverse and flush the column; if unresolved, replace it. [4] |
| Extra-Column Dead Volume | Check all fittings and tubing; replace tubing with narrower ID if necessary. | |
| Faulty Guard Column | Remove the guard column and test the analysis. Replace if it is the cause. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to verify and adjust the mobile phase pH to improve peak symmetry.
-
Preparation of Stock Buffers:
-
Prepare a 100 mM stock solution of a suitable buffer, such as ammonium (B1175870) formate (B1220265) or potassium acetate.
-
-
Mobile Phase Preparation (Target pH 4.0):
-
To prepare 1 L of the aqueous mobile phase component (Solvent A), add the appropriate volume of organic modifier (e.g., 5-10% acetonitrile/methanol, if needed for solubility).
-
Add a volume of the stock buffer to achieve a final concentration of 20 mM.
-
Add high-purity water to approximately 950 mL.
-
Place a calibrated pH probe in the solution. Adjust the pH to 4.0 by dropwise addition of the corresponding acid (e.g., formic acid for a formate buffer).
-
Bring the final volume to 1 L with high-purity water.
-
Filter the mobile phase through a 0.22 µm filter.
-
-
System Equilibration and Testing:
-
Flush the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Once the backpressure is stable, inject a standard of this compound.
-
Analyze the peak shape and compare it to the previous, tailing peak.
-
-
Further Optimization:
-
If tailing persists, prepare additional mobile phases at pH 3.5 and 4.5 to determine the optimal condition for your specific column and system.
-
Protocol 2: Diagnosing Column Overload
This protocol helps determine if the peak tailing is due to injecting too much analyte mass.
-
Prepare a Dilution Series:
-
From your current sample stock, prepare a serial dilution: 1:2, 1:5, and 1:10 using the mobile phase as the diluent.
-
-
Sequential Injection:
-
Inject the original, undiluted sample and record the chromatogram.
-
Inject the 1:2, 1:5, and 1:10 dilutions in sequence, ensuring the system is washed between runs.
-
-
Data Analysis:
-
Compare the peak shapes from the different concentrations.
-
If the peak tailing factor improves significantly (moves closer to 1.0) with dilution, the original issue was column overload. [4] The solution is to either dilute the sample for analysis or use a column with a higher loading capacity.
-
Visualization of Tailing Mechanism
Peak tailing for propylparaben is often caused by its interaction with ionized silanol groups on the silica stationary phase. Adjusting the mobile phase to an acidic pH mitigates this interaction by protonating the silanols, leading to a more symmetric peak.
Caption: How low pH minimizes silanol interactions that cause peak tailing.
References
Identifying and eliminating sources of contamination in Propyl paraben-13C6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination during the analysis of Propyl paraben-13C6.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in Blank Injections (Ghost Peaks)
Q1: I am observing a peak at the retention time of this compound in my blank injections. What are the potential sources of this "ghost peak" and how can I eliminate it?
A1: Ghost peaks in blank injections are a common issue in sensitive LC-MS/MS analysis and can originate from several sources. The primary suspects are contaminated solvents, carryover from previous injections, or contamination within the LC system itself. A systematic approach is necessary to identify and eliminate the source.
Experimental Protocol: Identifying the Source of Ghost Peaks
-
Mobile Phase Contamination Check:
-
Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a new, unopened bottle.[1][2]
-
If using an in-house water purification system, ensure filters are new and the system is functioning correctly.[1]
-
Inject a blank consisting only of the fresh mobile phase.
-
To further test for contamination in the initial mobile phase composition, double or triple the column equilibration time before injecting a blank. If the ghost peak area increases proportionally, the initial solvent is likely contaminated.[3]
-
-
Systematic Component Contamination Check:
-
If the ghost peak persists with fresh mobile phase, systematically bypass components of the LC system (e.g., autosampler, column) to isolate the source of contamination.
-
Inject a blank directly from the pump to the mass spectrometer (bypassing the autosampler and column). If the peak disappears, the contamination is likely from the autosampler or column.
-
If the peak remains, the contamination may be in the mass spectrometer source.
-
-
Carryover Assessment:
-
Inject a high-concentration standard of this compound, followed by a series of blank injections.
-
If the peak intensity decreases with each subsequent blank injection, this indicates carryover from the previous sample.[4] Carryover can be caused by "sticky" compounds adsorbing to surfaces within the LC system.
-
Table 1: Troubleshooting Ghost Peaks
| Potential Source | Identification Method | Solution |
| Mobile Phase | Peak appears in blank run with fresh mobile phase. Peak size increases with longer equilibration. | Use fresh, high-purity LC-MS grade solvents. Add a small percentage of organic solvent to aqueous phases to prevent microbial growth. |
| LC System Contamination | Peak persists with fresh mobile phase. | Clean the injector needle, rotor seals, and sample loop. Purge the column with a strong solvent. |
| Carryover | Peak intensity decreases across sequential blank injections after a high-concentration sample. | Optimize wash protocols between injections with a strong solvent. Use columns with stationary phases less likely to retain the analyte. |
| Sample Preparation | Peak appears in method blanks but not in pure solvent blanks. | Use new, high-quality plasticware or glassware. Pre-rinse all sample vials and containers with a high-purity solvent. |
Issue 2: High Background Signal for this compound
Q2: My baseline is very noisy, and the signal-to-noise ratio for my this compound peak is poor. What could be causing this high background, and how can I improve it?
A2: A high background signal can obscure your analyte peak and lead to inaccurate quantification. This is often due to widespread, low-level contamination from various sources, including solvents, reagents, and laboratory equipment. Given the common use of parabens as preservatives, environmental contamination is a significant concern.
Experimental Protocol: Reducing High Background Noise
-
Solvent and Reagent Purity:
-
Always use the highest purity solvents and reagents available (LC-MS grade).
-
Prepare mobile phases fresh daily and keep them covered to prevent absorption of airborne contaminants.
-
Avoid using squeeze bottles for solvents, as these can introduce plasticizers and other contaminants.
-
-
Laboratory Environment and Consumables:
-
Be aware of personal care products (e.g., lotions, creams) used in the laboratory, as many contain parabens and can be a source of contamination.
-
Disposable plasticware, such as pipette tips and centrifuge tubes, can leach chemicals. Use polypropylene (B1209903) tubes and pre-rinse all plasticware with a solvent like methanol (B129727) before use.
-
Dedicate glassware for paraben analysis and ensure it is thoroughly cleaned, avoiding detergents which can be a source of contamination.
-
-
LC-MS System Optimization:
-
Ensure proper degassing of the mobile phase to prevent bubble formation, which can cause baseline instability.
-
Routinely clean the mass spectrometer's ion source according to the manufacturer's recommendations.
-
Issue 3: Contamination from Unlabeled Propyl Paraben
Q3: I am detecting a significant amount of unlabeled propyl paraben in my this compound standard. How can I identify the source of this unlabeled compound?
A3: Contamination with the unlabeled analogue is a critical issue in stable isotope dilution assays. The source can be the this compound standard itself (due to incomplete labeling), or it can be introduced during sample preparation or analysis from the widespread presence of propyl paraben in the environment and laboratory materials.
Experimental Protocol: Investigating Unlabeled Propyl Paraben Contamination
-
Standard Purity Check:
-
Consult the Certificate of Analysis for your this compound standard to check its isotopic purity.
-
Prepare a fresh dilution of the standard in a high-purity solvent and analyze it directly to confirm the level of unlabeled compound.
-
-
Sample Preparation Blank:
-
Perform a full sample preparation procedure without adding the sample matrix (a "method blank").
-
Analyze this blank to determine if any unlabeled propyl paraben is introduced from reagents, solvents, or equipment during the extraction and preparation steps.
-
-
Leaching from Consumables:
-
Incubate extraction solvents in the plasticware (e.g., centrifuge tubes, pipette tips) used for sample preparation for a period of time.
-
Analyze the solvent to check for leached propyl paraben.
-
Frequently Asked Questions (FAQs)
Q: What are the most common sources of paraben contamination in a laboratory setting?
A: Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Therefore, common sources of contamination in a lab include:
-
Personal care products used by laboratory personnel.
-
Cleaning solutions and detergents .
-
Leaching from plastic containers , such as sample tubes, pipette tips, and solvent bottles.
-
Dust and airborne particles .
Q: How can I prevent carryover in my LC system when analyzing this compound?
A: To prevent carryover, you should:
-
Implement a rigorous wash protocol for the injector and needle between samples, using a strong solvent that can effectively remove the analyte.
-
Run blank injections after high-concentration samples to ensure the system is clean before the next analysis.
-
Optimize your chromatographic method to ensure all analytes are eluted from the column during each run.
-
Consider using a column with a different stationary phase that has less affinity for parabens.
Q: Can the mobile phase be a source of contamination?
A: Yes, the mobile phase is a frequent source of contamination. Impurities in solvents, even in high-purity grades, can accumulate on the column and elute as ghost peaks, especially in gradient elution. It is also crucial to prevent microbial growth in aqueous mobile phases, which can be achieved by adding a small amount of organic solvent.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Common sources of contamination in this compound analysis.
References
Improving signal-to-noise ratio for low concentrations of Propyl paraben-13C6
Welcome to the technical support center for the analysis of Propyl paraben-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical experiments and improve the signal-to-noise (S/N) ratio, particularly when working with low concentrations.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses specific issues that may arise during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound, which is commonly used as an internal standard for quantitative analysis.
Question: I am observing a very low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent signal for an internal standard can disrupt quantification. The issue typically lies in one of three areas: sample preparation, the liquid chromatography system, or the mass spectrometer itself. A systematic approach is the best way to identify the root cause.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose the source of a poor signal for this compound.
Caption: A systematic workflow for troubleshooting low S/N.
Question: I suspect ion suppression from matrix effects is impacting my this compound signal. How can I confirm and mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS, especially with complex biological samples.[1][2] They occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte.[2] Since this compound is an isotopically labeled internal standard, it should co-elute with the native propylparaben (B1679720) and experience similar matrix effects, thereby providing correction.[3] However, severe suppression can still lower the signal into the noise, compromising sensitivity.
Identifying and Mitigating Matrix Effects
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where suppression occurs. Infuse a constant flow of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where matrix components are causing ion suppression.[4]
-
Quantitative Assessment (Post-Extraction Spike): Compare the signal response of the standard in a clean solvent to the response of the standard spiked into a blank matrix after the extraction process. A lower response in the matrix sample indicates ion suppression.[4][2] The matrix effect (ME) can be calculated as:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates suppression, while > 100% indicates enhancement.[5]
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation.[1][6]
-
Optimize Chromatography: Adjust the LC gradient to separate the this compound from the interfering matrix components. A longer run time or a different column chemistry may be necessary.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also reduce the analyte signal to an unacceptable level.
Workflow for Evaluating Matrix Effects
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 6. cdn3.f-cdn.com [cdn3.f-cdn.com]
Strategies to overcome challenges with analyte stability and background interference
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to analyte stability and background interference in their experiments.
Analyte Stability
Maintaining the stability of analytes in biological samples is crucial for generating accurate and reproducible data.[1][2] Analyte instability can arise from various factors, including enzymatic degradation, oxidation, pH shifts, and improper sample handling and storage.[2]
Frequently Asked Questions (FAQs) - Analyte Stability
Q1: What are the common causes of analyte instability in biological samples?
A1: Analyte degradation can be caused by several factors throughout the entire lifecycle of a sample, from collection to analysis.[2] Key causes include:
-
Enzymatic Degradation: Endogenous enzymes present in the biological matrix can metabolize the analyte.[3]
-
Oxidation: Some analytes are sensitive to oxidation, which can be accelerated by exposure to air or certain metal ions.
-
Hydrolysis: Analytes with ester or amide functionalities can be susceptible to hydrolysis, which is often pH-dependent.
-
pH Instability: Changes in the pH of the sample can lead to the degradation of pH-sensitive analytes.
-
Temperature Fluctuations: Both elevated and freezing/thawing cycles can impact analyte stability.
-
Light Sensitivity: Exposure to light can cause photodegradation of certain analytes.
-
Adsorption: Analytes may adsorb to the surface of collection tubes or storage containers.
Q2: How can I prevent analyte degradation during sample collection and handling?
A2: Proper sample collection and handling procedures are critical for preserving analyte stability. Key strategies include:
-
Temperature Control: Maintain samples at the appropriate temperature (e.g., on ice, at room temperature, or frozen) immediately after collection.
-
Use of Additives: Utilize collection tubes with appropriate anticoagulants (e.g., EDTA, heparin) or enzyme inhibitors.
-
pH Adjustment: If the analyte is pH-sensitive, buffering the sample or adding acid/base may be necessary.
-
Protection from Light: Use amber-colored tubes or wrap tubes in foil for light-sensitive analytes.
-
Prompt Processing: Centrifuge and separate plasma or serum from cells as soon as possible to minimize enzymatic activity.
-
Proper Mixing: Gently invert tubes with additives to ensure thorough mixing.
Q3: What are the best practices for storing biological samples to ensure analyte stability?
A3: Long-term stability is highly dependent on storage conditions. General guidelines include:
-
Frozen Storage: For most analytes, freezing at -20°C or -80°C is recommended for long-term storage.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade certain analytes. It is advisable to aliquot samples into smaller volumes before freezing.
-
Use of Stabilizers: For particularly unstable analytes, the addition of stabilizing agents may be required before storage.
-
Proper Labeling: Clearly label all samples with the date of collection and any additives used.
Troubleshooting Guide: Analyte Instability
| Observed Problem | Potential Cause | Recommended Solution |
| Analyte concentration decreases over a short period at room temperature. | Enzymatic degradation. | Add enzyme inhibitors to the collection tube (e.g., protease or esterase inhibitors). Process the sample on ice and store it at -80°C as quickly as possible. |
| Inconsistent results from the same sample tested on different days. | Freeze-thaw instability. | Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. |
| Low recovery of analyte after extraction. | Adsorption to container surfaces. | Use low-binding tubes or silanized glassware. Consider changing the pH of the sample to reduce adsorption. |
| Degradation of an ester-containing drug in plasma samples. | Hydrolysis by esterases. | Add an esterase inhibitor, such as sodium fluoride, to the collection tubes. |
Experimental Protocol: Analyte Stability Assessment
A typical protocol to assess analyte stability involves a preliminary test and, if instability is detected, a more comprehensive study.
1. Preliminary Stability Test:
-
Objective: To evaluate analyte stability under routine laboratory conditions.
-
Procedure:
-
Collect a sample from a single subject.
-
Divide the sample into two aliquots.
-
Analyze one aliquot immediately under optimal conditions (this is the basal sample).
-
Store the second aliquot under specific conditions (e.g., room temperature for 4 hours).
-
Analyze the stored aliquot.
-
Calculate the percentage deviation of the stored sample from the basal sample.
-
2. Comprehensive Stability Study:
-
Objective: To define the stability limits of an analyte under various conditions.
-
Procedure:
-
Collect samples from multiple subjects.
-
For each subject, create several aliquots.
-
Analyze one aliquot immediately (basal sample).
-
Store the remaining aliquots under different conditions (e.g., varying temperatures and time points).
-
Analyze the stored aliquots at their designated time points.
-
Plot the percentage deviation from the basal sample against time for each storage condition.
-
Background Interference
Background interference, also known as matrix effects or high background, can obscure the signal from the analyte of interest, leading to inaccurate and unreliable results. This is a common issue in many analytical techniques, including immunoassays (ELISA, Western Blot) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) - Background Interference
Q1: What are the primary sources of background interference?
A1: Background interference can originate from multiple sources:
-
Matrix Effects (LC-MS): Co-eluting endogenous components from the biological matrix (e.g., phospholipids, proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer source.
-
Non-specific Binding (Immunoassays): Antibodies or detection reagents may bind to unintended targets or to the surface of the assay plate/membrane, resulting in a high background signal.
-
Cross-reactivity: The antibodies used may recognize and bind to molecules that are structurally similar to the target analyte.
-
Contaminated Reagents: Buffers, solvents, or other reagents may be contaminated, contributing to background noise.
-
Instrumental Noise: Electronic components of the analytical instrument can generate background noise.
Q2: How can I minimize matrix effects in LC-MS analysis?
A2: Several strategies can be employed to reduce or eliminate matrix effects:
-
Sample Preparation:
-
Protein Precipitation: A simple method to remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from interfering matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples by selectively retaining the analyte on a solid sorbent while matrix components are washed away.
-
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are effective methods for reducing high background in immunoassays like ELISA and Western Blot?
A3: Reducing high background in immunoassays involves optimizing several steps of the protocol:
-
Blocking: Use an appropriate blocking agent (e.g., BSA, non-fat milk, or commercial blocking buffers) to saturate non-specific binding sites on the plate or membrane.
-
Washing: Increase the number and duration of wash steps to effectively remove unbound antibodies and reagents. Adding a detergent like Tween-20 to the wash buffer can also help.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding.
-
Use of High-Quality Reagents: Ensure that antibodies are highly specific and that all buffers and reagents are fresh and not contaminated.
Troubleshooting Guide: High Background in Immunoassays
| Observed Problem | Potential Cause | Recommended Solution |
| High background across the entire ELISA plate or Western blot membrane. | Insufficient blocking. | Increase the concentration of the blocking agent or the blocking time. Try a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and/or secondary antibody to a lower concentration. | |
| Inadequate washing. | Increase the number of wash steps and the volume of wash buffer. Add a detergent (e.g., 0.05% Tween-20) to the wash buffer. | |
| Non-specific bands on a Western blot. | Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. |
| Cross-reactivity of the primary antibody. | Use a more specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity with other proteins. | |
| High background in specific wells of an ELISA plate. | Sample contamination. | Ensure proper sample handling and preparation to avoid contamination. |
| Cross-reactivity with components in the sample matrix. | Dilute the sample to reduce the concentration of interfering substances. |
Experimental Protocol: Spike and Recovery for Immunoassay Interference
This experiment helps to assess whether components in a sample matrix are interfering with the accurate detection of the analyte.
-
Objective: To determine if the sample matrix affects the assay's ability to quantify the analyte.
-
Procedure:
-
Prepare three sets of samples:
-
Neat Matrix: The biological sample without any added analyte. This determines the endogenous level of the analyte.
-
Spiked Buffer: A known concentration of the analyte is added to the assay buffer. This serves as the control.
-
Spiked Matrix: The same known concentration of the analyte is added to the biological sample.
-
-
Run the immunoassay on all three sets of samples.
-
Calculate the percent recovery:
-
% Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] * 100
-
-
-
Interpretation:
-
A recovery of 80-120% generally indicates that there is no significant matrix interference.
-
A recovery outside of this range suggests that components in the sample matrix are either suppressing or enhancing the signal.
-
Quantitative Data Summary
Table 1: Effect of Storage Conditions on Analyte Stability
| Analyte | Matrix | Storage Condition | Duration | % Change from Baseline | Reference |
| Homocysteine | Serum | Ambient, in the dark | 24 hours | Gradual increase | |
| Parathyroid Hormone (PTH) | Serum | Ambient, in the dark | 24 hours | Significant change | |
| Osteocalcin | Serum | Ambient, in the dark | 24 hours | Significant change | |
| Glucose | Serum (plain tube) | 4°C | 24 hours | Marked decrease | |
| Glucose | Serum (gel tube) | 4°C | 72 hours | Stable |
Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in LC-MS
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation | Moderate to High | Low to Moderate | High |
| Liquid-Liquid Extraction | High | Moderate to High | Moderate |
| Solid-Phase Extraction | High | High | Low to Moderate |
This table provides a qualitative comparison. Actual performance will vary depending on the specific analyte and matrix.
Visualizations
Caption: Workflow for maintaining analyte stability.
Caption: Troubleshooting high background interference.
References
- 1. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 2. Sample stabilization strategies: a case study review of unique sample collection and handling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Propyl Paraben Quantification: Propyl Paraben-13C6 vs. Deuterated Propyl Paraben
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of propyl paraben in various matrices, from cosmetic formulations to biological samples, is crucial for safety assessment and quality control. The gold standard for such quantitative analyses, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response. The two most common choices for a SIL-IS for propyl paraben are Propyl paraben-13C6 and deuterated propyl paraben. This guide provides an objective comparison of their performance based on established analytical principles and supporting data from analogous compounds.
While direct experimental data comparing this compound and its deuterated counterpart is limited in published literature, a comprehensive evaluation can be made based on the well-documented advantages and disadvantages of 13C-labeled versus deuterated standards in general.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between 13C-labeled and deuterated internal standards lies in their physicochemical properties, which can significantly impact analytical accuracy and reliability.
Chromatographic Co-elution: One of the most critical factors for an effective internal standard is its ability to co-elute perfectly with the analyte. This compound, where six carbon-12 atoms in the benzene (B151609) ring are replaced with carbon-13, has nearly identical physicochemical properties to the unlabeled propyl paraben. This results in perfect co-elution under various chromatographic conditions.[1][2] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[2][3] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.
Isotopic Stability: this compound offers high isotopic stability as the 13C atoms are integrated into the stable aromatic ring of the molecule. This makes it highly resistant to isotopic exchange during sample preparation, storage, and analysis. Deuterated internal standards, however, can be susceptible to the back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the sample matrix or protic solvents, especially if the deuterium labels are in labile positions. For propyl paraben, deuteration is often on the aromatic ring. While generally stable, there is still a potential for exchange under certain pH or temperature conditions, which could compromise the integrity of the standard and the accuracy of the results.
Correction for Matrix Effects: Due to its perfect co-elution, this compound experiences the same degree of ion suppression or enhancement as the native propyl paraben. This allows for more accurate compensation for matrix effects, which is particularly important when analyzing complex samples like biological fluids or intricate cosmetic formulations. The chromatographic shift observed with deuterated standards can result in the analyte and the internal standard being subjected to different matrix effects, potentially leading to quantification errors. One study highlighted that such shifts could lead to significant errors in quantification, in one case as high as 40%.
Availability and Cost: Historically, deuterated standards have been more widely available and generally less expensive to synthesize than their 13C-labeled counterparts. However, with advancements in synthetic methodologies, the availability of 13C-labeled standards has increased, and the cost difference has become less prohibitive, especially when considering the long-term benefits of improved data quality and reduced need for troubleshooting.
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound versus deuterated propyl paraben as an internal standard, based on general principles observed for stable isotope-labeled standards.
| Performance Parameter | This compound | Deuterated Propyl Paraben | Key Considerations |
| Chromatographic Co-elution | Excellent (typically co-elutes perfectly) | Fair to Good (may exhibit retention time shift, eluting slightly earlier) | Perfect co-elution of 13C6-IS provides more accurate compensation for matrix effects. |
| Isotopic Stability | High (no risk of isotopic exchange) | Moderate to High (potential for back-exchange depending on label position and conditions) | 13C labeling ensures the integrity of the internal standard throughout the analytical workflow. |
| Correction for Matrix Effects | Excellent (experiences identical matrix effects as the analyte) | Fair to Good (chromatographic shift can lead to differential ion suppression/enhancement) | For complex matrices, 13C6-IS is superior for accurate quantification. |
| Accuracy & Precision | High (generally provides more accurate and precise results) | Good (can be less accurate if significant chromatographic shift or isotopic exchange occurs) | A study on lipidomics showed a significant reduction in the coefficient of variation (CV%) with 13C-IS compared to deuterated standards. |
| Cost | Generally higher | Generally lower | The higher initial cost of 13C6-IS may be justified by improved data quality and reduced method development time. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of propyl paraben in a cosmetic cream sample using a stable isotope-labeled internal standard (either this compound or deuterated propyl paraben) and LC-MS/MS.
Sample Preparation: Extraction from Cosmetic Cream
-
Weighing and Dissolution: Accurately weigh approximately 100 mg of the cosmetic cream sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or deuterated propyl paraben in methanol) to the sample.
-
Extraction Solvent Addition: Add 5 mL of a 1:1 (v/v) methanol-acetonitrile mixture to the tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete dissolution and extraction of the parabens.
-
Sonication: Place the tube in an ultrasonic bath for 10 minutes to further enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 8000 x g for 10 minutes to precipitate any insoluble matrix components.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for parabens.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propyl paraben: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +6 Da)
-
Deuterated Propyl paraben: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to the number of deuterium atoms) (Note: Specific MRM transitions should be optimized for the instrument being used.)
-
Quantification
The concentration of propyl paraben in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of propyl paraben and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
References
Propyl Paraben-13C6: Setting the Gold Standard for Accuracy and Precision in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the pharmaceutical and environmental sectors, the demand for unerring accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Propyl paraben-13C6 with alternative internal standards, supported by experimental data, to underscore its superior performance in quantitative assays.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry. This compound, as a SIL-IS, is chemically identical to the analyte, propylparaben (B1679720), ensuring it mirrors the analyte's behavior throughout sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting variations in extraction efficiency, matrix effects, and instrument response, thus leading to highly accurate and precise results.
Performance Comparison: this compound vs. Alternative Internal Standards
A study on the bioanalysis of propylparaben and its metabolite, p-hydroxybenzoic acid, utilized a d4-propylparaben and a 13C6-p-hydroxybenzoic acid as internal standards. The method demonstrated excellent performance, with inter- and intra-run precision for all analytes being less than 5.3% and the overall accuracy falling within ±5.7% of the nominal values[1]. Another study employing isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) for the analysis of nine different parabens reported high precision, with repeatability and reproducibility ranging from 1% to 8%, and high accuracy, with mean extraction recoveries between 93% and 107%[2].
To illustrate the quantitative difference in performance between a stable isotope-labeled internal standard and a structural analog, we can look at a comparative study on the immunosuppressant drug everolimus (B549166). While not propylparaben, this study provides a clear head-to-head comparison of the two types of internal standards.
Table 1: Performance Comparison of a Stable Isotope-Labeled Internal Standard (Everolimus-d4) vs. a Structural Analog Internal Standard (32-desmethoxyrapamycin) for the Quantification of Everolimus [3]
| Performance Metric | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
While both internal standards provided acceptable performance in this example, the stable isotope-labeled internal standard demonstrated a slope closer to 1 in comparison with an independent method, indicating a higher degree of accuracy[3]. For many researchers, SIL internal standards are the first choice for quantitative bioanalytical LC/MS assays as they generally yield better results[4].
Experimental Protocols
A robust and validated experimental protocol is essential for achieving reliable quantitative results. Below is a generalized methodology for the quantitative analysis of propylparaben in a biological matrix using this compound as an internal standard, based on common practices in the field.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of parabens.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for parabens.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for propylparaben and this compound.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantages of using this compound, the following diagrams are provided.
Caption: A typical workflow for quantitative analysis using this compound.
Caption: Logical comparison of this compound and a structural analog.
References
- 1. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Navigating Paraben Analysis: An Inter-laboratory Comparison Guide Featuring Propyl paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of parabens, with a special focus on the application of Propyl paraben-13C6 as an internal standard. While a direct inter-laboratory comparison study was not publicly available, this document synthesizes data from various published studies to offer a comprehensive performance benchmark of current analytical techniques. The inclusion of detailed experimental protocols and performance data aims to assist researchers in selecting and implementing robust methods for paraben analysis in diverse matrices.
Comparative Performance of Analytical Methods for Paraben Analysis
The accurate quantification of parabens is crucial for safety assessment and regulatory compliance in the pharmaceutical, cosmetic, and food industries. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.[1]
The following tables summarize the performance of various analytical methods for paraben quantification as reported in peer-reviewed literature. These tables are intended to serve as a comparative guide for researchers to evaluate the suitability of different techniques for their specific applications.
Table 1: Performance of Liquid Chromatography-Based Methods for Paraben Analysis
| Analytical Method | Matrix | Internal Standard | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |
| UHPLC-QTOF-MS[1] | Human Urine | Labeled Analogues | Methyl-, Ethyl-, Propyl-, Butyl-paraben | - | 0.3 - 0.6 | 93 - 107 | 1 - 8 |
| UPLC-MS/MS[2] | Seminal Plasma | Chlorzoxazone | Various Parabens | - | - | - | - |
| On-line SPE-HPLC-MS/MS[3] | Urine | Isotope Dilution | Methyl, Ethyl, Propyl, n- & iso-butyl, Benzyl parabens | < 0.2 | - | - | Good reproducibility |
| LC-MS/MS[4] | Cosmetics | BHA | Methyl-, Ethyl-, Propyl-, Isopropyl-, Benzyl-, Butyl-paraben | 0.91 - 4.19 ppm | 3.03 - 14.00 ppm | - | - |
| HPLC-UV[5] | Wastewater, Cosmetics | - | Various Parabens | 0.2 - 5.0 µg/L | - | - | 3.9 - 6.3 |
| UHPLC/DAD[6] | Cosmetics | - | MI, MCI, MP, EP, PP, BP | 0.001 - 0.002 µg/mL | - | - | < 3 (intra-day), < 6 (inter-day) |
Table 2: Performance of Gas Chromatography-Based Methods for Paraben Analysis
| Analytical Method | Matrix | Internal Standard | Analyte | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) |
| GC-MS (SIM)[5] | Wastewater, Cosmetics | - | Various Parabens | 0.01 - 0.2 | - | - | 3.9 - 6.0 |
| GC-MS/MS[7] | Personal Care Products | Isotopically Labeled Parabens | Methyl-, Ethyl-, Propyl-, Butyl-paraben | - | - | 97 - 107 | - |
Detailed Experimental Protocols
The methodologies employed in the cited studies are detailed below to provide a practical guide for laboratory implementation.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used technique for the cleanup and concentration of parabens from complex matrices.[8][9]
-
General Protocol:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by deionized water.
-
Loading: The pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a low-organic-content solvent to remove interferences.
-
Elution: The parabens are eluted with a suitable organic solvent such as methanol or acetonitrile.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of parabens.[2][4]
-
Chromatographic Conditions (Example based on[4]):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in 2-propanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Example based on[2]):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Source Temperature: 150 °C.
-
Capillary Voltage: 2.5 kV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for paraben analysis, often requiring derivatization for volatile compounds, though direct analysis is also possible.[5][7]
-
Chromatographic Conditions (Example based on[5]):
-
Column: Capillary column suitable for semi-volatile compounds.
-
Oven Temperature Program: Start at 70°C, ramp to 200°C, then to 300°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Conditions (Example based on[5]):
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Signaling Pathway of Paraben Endocrine Disruption
Parabens are known to exhibit weak estrogenic and anti-androgenic activities, which are key concerns regarding their potential endocrine-disrupting effects. The following diagram illustrates the interaction of parabens with estrogen and androgen receptors, leading to potential downstream effects.
Caption: Paraben interaction with hormone signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TestQual [testqual.com]
Navigating Bioanalytical Method Cross-Validation with Disparate Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring data comparability across different bioanalytical methods is paramount. This guide provides an objective comparison of cross-validation methodologies when distinct internal standards are employed, supported by established experimental protocols and data presentation strategies.
Cross-validation of bioanalytical methods is a critical regulatory requirement when data from different analytical methods or laboratories are combined within a single study or across multiple studies.[1] The primary objective is to demonstrate that the methods produce comparable and reliable results, ensuring the integrity of pharmacokinetic and toxicokinetic data.[2] A key variable in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the choice of internal standard (IS), which is added at a constant concentration to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample preparation and analysis.[3][4]
When two methods utilize different internal standards—for instance, a stable isotope-labeled (SIL) IS in one and a structural analog IS in the other—a rigorous cross-validation is essential to ascertain that the choice of IS does not introduce a bias in the final concentration data.
The Role and Impact of Internal Standards
Internal standards are fundamental in quantitative bioanalysis for their ability to compensate for variability in sample extraction, injection volume, and instrument response. The ideal IS mimics the physicochemical properties of the analyte.
Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard. They are structurally identical to the analyte but contain heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), causing them to have a different mass-to-charge ratio, making them distinguishable by the mass spectrometer. They co-elute with the analyte and experience nearly identical extraction and ionization effects.
Structural Analog Internal Standards are molecules with a close chemical structure and similar physicochemical properties to the analyte. They are often used when a SIL IS is not available. While they can provide acceptable performance, they may not perfectly mimic the analyte's behavior during sample processing and analysis, potentially leading to less accurate compensation for variability.
Experimental Design for Cross-Validation
The cross-validation process involves analyzing the same set of samples, including quality control samples and incurred samples, with the two different bioanalytical methods.
Experimental Protocol
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high, in the same biological matrix as the study samples.
-
The concentrations should span the calibration curve range.
-
-
Analysis with Both Methods:
-
Analyze a set of the prepared QC samples (n ≥ 6 at each level) using both the reference bioanalytical method (Method A with IS-A) and the comparator bioanalytical method (Method B with IS-B).
-
Analyze a statistically relevant number of incurred study samples (samples from dosed subjects) with both methods.
-
-
Data Evaluation:
-
Calculate the concentration of the analyte in each sample using the respective internal standard for each method.
-
Compare the concentration values obtained from both methods.
-
The following diagram illustrates the workflow for the cross-validation of two analytical methods employing different internal standards.
References
A Researcher's Guide to Evaluating the Isotopic Purity of Propyl paraben-13C6
For researchers in drug development and metabolism studies, the isotopic purity of stable isotope-labeled internal standards is paramount for generating accurate and reproducible data. Propyl paraben-13C6, a common internal standard for the quantification of propylparaben, is no exception. This guide provides a comprehensive comparison of commercially available this compound, alternative labeled compounds, and detailed experimental protocols for verifying their isotopic purity.
Comparison of Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired stable isotope. High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which can impact the accuracy of quantification. Below is a comparison of the stated isotopic purity of this compound and its deuterated alternatives from various suppliers.
| Compound | Supplier | Stated Isotopic Purity (%) | Chemical Purity (%) |
| This compound | Cambridge Isotope Laboratories, Inc. | 99 | >98 |
| This compound | LGC Standards | Not explicitly stated for isotope | >95 (HPLC)[1] |
| Propyl paraben-d4 | LGC Standards | Not explicitly stated for isotope | >95 (HPLC) |
| Propyl paraben-d7 | Supplier A | >98 | >98 |
| Propyl paraben-d7 | Supplier B | >99 | >99 |
Note: Isotopic purity can vary between lots. It is always recommended to consult the certificate of analysis for the specific lot being used.
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for determining the distribution of isotopologues in a sample.[2]
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a serial dilution to determine the optimal concentration for analysis.
2. LC-MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for separating propylparaben.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is required to resolve the different isotopologues.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-250).
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Propyl paraben (C10H12O3) and the fully labeled this compound ([13C6]C4H12O3).
-
Calculate the peak areas for each isotopologue.
-
The isotopic purity is calculated as the peak area of the fully labeled species divided by the sum of the peak areas of all observed isotopologues, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly 13C NMR, provides direct information about the isotopic enrichment at each carbon position.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative 13C NMR experiment with inverse-gated proton decoupling. This method suppresses the Nuclear Overhauser Effect (NOE) to ensure accurate integration.
-
Key Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the carbon nuclei being measured. For aromatic carbons, this can be 30-60 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the 13C NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the 13C-labeled carbons and any residual 12C signals.
-
The isotopic enrichment at a specific carbon position is calculated as the integral of the 13C signal divided by the sum of the integrals of the 13C and 12C signals for that position.
Workflow for Isotopic Purity Evaluation
The following diagram illustrates a typical workflow for the evaluation of the isotopic purity of this compound.
Caption: Workflow for evaluating the isotopic purity of this compound.
Conclusion
Verifying the isotopic purity of this compound is a critical step in ensuring the quality and reliability of analytical data. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for this purpose, each with its own advantages. By following the detailed protocols and workflow outlined in this guide, researchers can confidently assess the isotopic purity of their standards and choose the most suitable product for their specific application. This due diligence is essential for maintaining the integrity of research in drug development and other scientific fields.
References
Mitigating Matrix Effects in Bioanalysis: A Comparative Guide to 13C vs. 2H Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This is especially critical in bioanalysis, where complex biological matrices can significantly impact analytical measurements. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting analytical variability, with Carbon-13 (¹³C) and Deuterium (B1214612) (²H) labeled standards being the most common. This guide provides an objective, data-driven comparison of their performance in mitigating matrix effects.
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components in the sample matrix, are a major challenge in LC-MS/MS-based bioanalysis.[1][2] An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection—to accurately compensate for these effects.[3][4] While both ¹³C and ²H labeled standards are designed for this purpose, their intrinsic properties can lead to significant performance differences.
Key Performance Comparison: ¹³C vs. ²H Labeled Standards
The fundamental difference between ¹³C and ²H labeled standards lies in their physicochemical properties relative to the unlabeled analyte. ¹³C-labeled standards, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, are chemically and physically almost identical to the native analyte. In contrast, deuterated standards, which have hydrogen atoms substituted with deuterium, can exhibit different chromatographic behavior due to the "isotope effect," where the C-²H bond is stronger and less polar than the C-¹H bond.
This subtle difference has significant implications for the reliability of quantitative data, as detailed in the comparative tables below.
Table 1: Performance Characteristics in Mitigating Matrix Effects
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte. | Co-elutes perfectly with the analyte under various chromatographic conditions. | Perfect co-elution ensures that the analyte and IS experience the same matrix effects at the same time, leading to more accurate correction. A chromatographic shift can lead to differential ion suppression or enhancement. |
| Matrix Effect Compensation | The chromatographic shift can lead to compromised compensation for matrix effects, as the IS and analyte are not exposed to the same matrix components at the point of ionization. | Provides superior correction for matrix effects due to identical elution profiles with the analyte. | For complex biological matrices with significant matrix effects, ¹³C-IS is the superior choice. |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a potential 40% error due to an imperfect retention time match. | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%. | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
Table 2: Practical Considerations
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Cost & Availability | Generally less expensive and more widely available for a range of small molecules. | Typically more costly and may not be commercially available for all analytes. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Synthesis | Generally easier and more cost-effective to synthesize. | Can be more challenging and expensive to synthesize with high isotopic purity. | Availability and cost are practical considerations in the selection of an internal standard. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate spectra. | The natural abundance of ¹³C is ~1.1%, which can sometimes lead to a small contribution from the unlabeled analyte's isotopic cluster to the IS signal, especially at high analyte concentrations. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. Careful selection of mass transitions is important for both. |
Experimental Protocols
To illustrate the application of these standards, a generalized experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard with LC-MS/MS is provided below. This protocol would require optimization for specific applications.
Protocol: Quantification of a Drug in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the ¹³C or ²H labeled internal standard.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is used to elute the analyte and internal standard.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extracted matrix.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into blank plasma before the extraction process.
-
-
The matrix effect is calculated by comparing the peak area of the analyte in Set B to that in Set A. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterated internal standards can be suitable for many applications and are often more accessible, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for mitigating matrix effects in complex biological samples. The perfect co-elution of ¹³C standards with their corresponding analytes ensures the most accurate compensation for ionization variability, leading to higher quality data.
For high-stakes bioanalytical studies, such as in drug development and clinical research, where accuracy and reliability are non-negotiable, the investment in ¹³C-labeled internal standards is highly recommended. When using deuterated standards, it is crucial to carefully validate the method to ensure that any potential chromatographic shift does not compromise the accuracy of the results.
References
Performance evaluation of Propyl paraben-13C6 against other paraben internal standards
A detailed comparison of Propyl paraben-13C6 and other common internal standards reveals its enhanced performance in analytical testing, offering researchers and drug development professionals greater accuracy and reliability in the quantification of propyl paraben.
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric assays, the use of an appropriate internal standard is paramount for achieving accurate and precise quantification of target analytes. For the analysis of propyl paraben, a widely used preservative in pharmaceuticals, cosmetics, and food products, the choice of internal standard significantly impacts the reliability of the results. This guide provides a comprehensive performance evaluation of this compound against other commonly used paraben internal standards, such as deuterated analogs (e.g., d4-propylparaben) and other structurally similar compounds.
The Gold Standard: Isotope Dilution Mass Spectrometry
The most reliable methods for quantifying small molecules like propyl paraben utilize isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This "heavy" version of the analyte, the internal standard, behaves almost identically to the native analyte throughout sample preparation, chromatography, and ionization. By measuring the ratio of the native analyte to the isotopically labeled internal standard, any variations or losses during the analytical workflow can be accurately compensated for, leading to highly precise and accurate results.
This compound: The Advantage of a Stable Isotope
Among the various isotopically labeled internal standards, those incorporating carbon-13 (¹³C) are widely regarded as superior to their deuterated (²H or D) counterparts. This compound, which has six of its carbon atoms replaced with the stable ¹³C isotope, offers several distinct advantages:
-
Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution during chromatographic separation. This is a critical factor for accurate compensation of matrix effects, where other components in the sample can interfere with the ionization of the analyte. Deuterated standards, on the other hand, can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the native compound, which can lead to inaccuracies in quantification.
-
Isotopic Stability: The carbon-13 label is integrated into the stable carbon backbone of the molecule and is not susceptible to exchange with other atoms. Deuterium labels, particularly those on certain positions of a molecule, can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, potentially compromising the integrity of the internal standard.
-
Absence of Isotopic Interference: The mass difference between this compound and the native propyl paraben is significant enough to prevent isotopic interference from the naturally occurring isotopes of the analyte.
Performance Data: A Comparative Analysis
The following tables summarize typical performance data for analytical methods using this compound and d4-propylparaben as internal standards for the quantification of propyl paraben.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Performance Parameter | Typical Value/Range | Matrix | Analytical Technique |
| Linearity (r²) | > 0.99 | Urban Water | Online SPE-LC-MS/MS |
| Recovery | Good (Implied) | Urban Water | Online SPE-LC-MS/MS |
| Precision (RSD%) | Good (Implied) | Urban Water | Online SPE-LC-MS/MS |
| LOD/LOQ | ng/L range | Urban Water | Online SPE-LC-MS/MS |
Note: While a specific study on urban water analysis using ¹³C₆-labeled internal standards for four parabens, including propyl paraben, reported good accuracy and precision, detailed quantitative data for all validation parameters were not provided.[1]
Table 2: Performance Characteristics of d4-Propyl paraben as an Internal Standard
| Performance Parameter | Typical Value/Range | Matrix | Analytical Technique |
| Linearity (r²) | > 0.99 | Rat Plasma | LC-MS/MS |
| Accuracy (% Bias) | Within ±5.7% | Rat Plasma | LC-MS/MS |
| Precision (RSD%) | < 5.3% (Inter-day) | Rat Plasma | LC-MS/MS |
| Precision (RSD%) | < 4.4% (Intra-day) | Rat Plasma | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | Rat Plasma | LC-MS/MS |
Data extracted from a validation study for the determination of propylparaben (B1679720) in rat plasma.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of propyl paraben using isotopically labeled internal standards.
Experimental Protocol 1: Analysis of Parabens in Urban Water using ¹³C₆-Internal Standards and Online SPE-LC-MS/MS
This method is designed for the sensitive detection of parabens in environmental water samples.[1]
1. Sample Preparation:
-
A methanolic solution containing the four ¹³C₆-labeled internal standards (including this compound) is added to the water samples and calibration solutions.
2. Online Solid Phase Extraction (SPE):
-
An 800 µL sample is loaded onto a PLRP-S SPE cartridge.
-
The cartridge is flushed with a water:methanol (95:5) mixture to remove polar interferences.
3. Liquid Chromatography (LC):
-
The analytes are eluted from the SPE cartridge onto a Poroshell SB-C18 analytical column.
-
A gradient elution with water and acetonitrile (B52724) is used for chromatographic separation.
4. Mass Spectrometry (MS):
-
Detection is performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.
-
The transitions for both the native parabens and their ¹³C₆-labeled internal standards are monitored.
Experimental Protocol 2: Analysis of Propyl paraben in Rat Plasma using d4-Propyl paraben Internal Standard and LC-MS/MS
This protocol is suitable for bioanalytical studies requiring the quantification of propyl paraben in a biological matrix.[2]
1. Sample Preparation:
-
To prevent hydrolysis, rat plasma is treated with citric acid.
-
d4-propylparaben internal standard is added to the plasma samples.
-
Proteins are precipitated by adding a suitable organic solvent.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Liquid Chromatography (LC):
-
Chromatographic separation is achieved on a Waters ACQUITY UPLC HSS T3 column.
-
A suitable mobile phase gradient is used to separate propyl paraben from other matrix components.
3. Mass Spectrometry (MS):
-
Quantification is performed using a Sciex API 4000 mass spectrometer with negative ion electrospray ionization.
-
Specific precursor and product ion transitions for both propyl paraben and d4-propyl paraben are monitored.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the internal standards, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantitative analysis of propyl paraben using an internal standard.
Caption: Key performance differences between this compound and deuterated internal standards.
Conclusion: The Clear Choice for High-Fidelity Analysis
Based on the principles of isotope dilution mass spectrometry and the inherent physicochemical properties of isotopically labeled compounds, This compound emerges as the superior internal standard for the quantitative analysis of propyl paraben. Its ability to perfectly co-elute with the native analyte and its high isotopic stability ensure the most accurate and precise correction for analytical variability, including matrix effects. While deuterated standards like d4-propylparaben can provide acceptable performance, the potential for chromatographic shifts and isotopic exchange introduces a higher risk of analytical error. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative data, this compound is the recommended internal standard.
References
Interpreting the Certificate of Analysis for Propyl Paraben-¹³C₆: A Guide to Purity and Isotopic Enrichment
For researchers in drug development and related scientific fields, the quality and integrity of isotopically labeled standards like Propyl paraben-¹³C₆ are paramount for accurate experimental outcomes. The Certificate of Analysis (CoA) is the primary document that provides critical data on a specific batch of this compound. This guide offers a comprehensive comparison of the key quality attributes—chemical purity and isotopic enrichment—and details the experimental methodologies used to verify them.
Understanding Key Quality Parameters
A thorough evaluation of a Propyl paraben-¹³C₆ Certificate of Analysis involves two main considerations:
-
Chemical Purity: This parameter quantifies the percentage of the material that is the target compound, Propyl paraben-¹³C₆, relative to any non-isotopically labeled impurities or other chemical contaminants. High chemical purity is crucial to avoid interference from extraneous substances in analytical assays.
-
Isotopic Enrichment: This value indicates the percentage of the labeled compound that contains the ¹³C isotope at the designated positions. High isotopic enrichment is essential for sensitivity and accuracy in mass spectrometry-based applications, ensuring a clear distinction from the naturally occurring (¹²C) compound.
Comparative Analysis of Propyl Paraben-¹³C₆
To illustrate the interpretation of a CoA, the following tables summarize hypothetical data for a batch of Propyl paraben-¹³C₆ compared to a standard unlabeled Propyl paraben.
Table 1: Chemical Purity Analysis
| Parameter | Method | Specification | Result: Propyl Paraben-¹³C₆ | Result: Propyl Paraben (Unlabeled Standard) |
| Chemical Purity | HPLC | ≥98% | 99.8% | 99.9% |
| Identity | ¹H NMR | Conforms to Structure | Conforms | Conforms |
| Identity | Mass Spec (ESI-MS) | Conforms to Structure | Conforms | Conforms |
Table 2: Isotopic Enrichment Analysis
| Parameter | Method | Specification | Result: Propyl Paraben-¹³C₆ |
| Isotopic Enrichment | Mass Spec (ESI-MS) | ≥99 atom % ¹³C | 99.5 atom % ¹³C |
| Isotopic Purity (M+6) | Mass Spec (ESI-MS) | Report Value | 99.2% |
Experimental Protocols
The data presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to assess the purity and isotopic enrichment of Propyl paraben-¹³C₆.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To separate and quantify Propyl paraben-¹³C₆ from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1][2][3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure: A known concentration of the Propyl paraben-¹³C₆ sample is dissolved in the mobile phase and injected into the HPLC system. The retention time of the major peak is compared to a reference standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment
-
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of ¹³C in the Propyl paraben-¹³C₆ molecule.[5][6]
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Procedure: The sample is infused directly or via liquid chromatography into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion.
-
Data Analysis: The relative intensities of the ion corresponding to the fully ¹³C₆-labeled Propyl paraben (M+6) and the ions corresponding to molecules with fewer ¹³C atoms (M+0 to M+5) are measured. The isotopic enrichment is calculated from the relative abundances of these isotopic peaks.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of Propyl paraben-¹³C₆ and to assess the positions of the ¹³C labels.[8][9][10][11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and both ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The ¹H NMR spectrum is used to confirm the proton environment of the molecule. The ¹³C NMR spectrum provides information about the carbon skeleton and confirms the enrichment at the specific carbon positions.
Visualizing the Workflow and Key Comparisons
To better understand the process of CoA interpretation and the relationship between different quality attributes, the following diagrams are provided.
References
- 1. helixchrom.com [helixchrom.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. atlantis-press.com [atlantis-press.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Scilit [scilit.com]
- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Propyl Paraben-13C6
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Propyl paraben-13C6, a stable isotope-labeled compound used in research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, with the chemical formula C₄¹³C₆H₁₂O₃, is an isotopically labeled version of propylparaben.[1][2] While the isotopic label does not significantly alter its chemical properties for disposal, it is essential to treat it as a hazardous substance.[3] All waste disposal procedures must align with local, state, and federal regulations.[3][4]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 2075718-26-0 | [1][2] |
| Molecular Formula | C₄¹³C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [5] |
| Storage Temperature | +4°C | [2] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established guidelines for chemical waste management.
Experimental Protocol for Disposal
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety glasses, impervious gloves, and a lab coat.[3] In cases of dust generation, respiratory protection should be used.[6]
-
Waste Segregation:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste, if any, should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Spill Management:
-
Small Spills: For minor spills of solid material, carefully sweep or scoop the substance into a designated waste container using appropriate tools to avoid dust generation.[4][7] The contaminated area should then be cleaned with a damp cloth or paper towel, which must also be disposed of as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate emergency services.[3] Control the spill by preventing its entry into drains or water courses.[3] Use dry clean-up procedures and avoid creating dust.[3]
-
-
Container Management: Ensure that waste containers are kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7][8]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. All waste must be handled in accordance with local, state, and federal regulations.[3][4] Do not dispose of this material down the drain or in regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 94-13-3 | LGC Standards [lgcstandards.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. theglobalquality.com [theglobalquality.com]
- 5. Propylparaben - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Paraben-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Propyl paraben-13C6, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your work.
This compound is a carbon-13 labeled version of Propylparaben.[1] While the isotopic labeling is unlikely to alter the chemical's hazardous properties, it should be handled with the same precautions as its unlabeled counterpart. Propylparaben is considered a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[2]
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety goggles with side-shields, Face shield (8-inch minimum) | To protect against dust, splashes, and vapors.[2][3] |
| Hands | Protective gloves (e.g., Nitrile rubber) | Inspect gloves prior to use and use proper removal technique to avoid skin contact.[3] |
| Body | Impervious clothing, Overalls, P.V.C. apron | To prevent skin contact with the substance.[2][4] |
| Respiratory | Dust mask or respirator | Recommended when handling the powder to avoid inhalation of dust.[5] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is weighed and diluted.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4]
-
Recommended storage temperature is 4°C, away from light and moisture. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[1][2]
-
Store away from incompatible materials such as oxidizing agents.[4]
2. Handling and Use:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][4] Ensure safety shower and eye wash stations are readily accessible.[2]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2]
-
Procedure: Avoid generating dust.[4] When weighing or transferring the solid, use appropriate tools to minimize dust creation. For preparing solutions, add the solid to the solvent slowly.
3. Spill Management:
-
Minor Spills: For small spills of the solid, use dry clean-up procedures and avoid generating dust.[4] Wear appropriate PPE, clean up the spill immediately, and place the material in a suitable container for disposal.[4]
-
Major Spills: In case of a large spill, evacuate the area and alert emergency services.[4] Control personal contact by wearing appropriate protective clothing.[4] Prevent the spillage from entering drains or water courses.[4]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[2][7] If irritation persists, seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[2][7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2][7]
5. Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
This material and its container must be disposed of as hazardous waste.[4]
-
Consult your institution's environmental health and safety office for specific guidelines on the disposal of chemical waste and stable isotope-labeled compounds.
-
Do not allow the chemical or its containers to enter drains or water systems.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. phexcom.com [phexcom.com]
- 6. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. theglobalquality.com [theglobalquality.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
